1,1-Bis(2-bromophenyl)urea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10Br2N2O |
|---|---|
Molecular Weight |
370.04 g/mol |
IUPAC Name |
1,1-bis(2-bromophenyl)urea |
InChI |
InChI=1S/C13H10Br2N2O/c14-9-5-1-3-7-11(9)17(13(16)18)12-8-4-2-6-10(12)15/h1-8H,(H2,16,18) |
InChI Key |
KDLGRVOMQUGNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(C2=CC=CC=C2Br)C(=O)N)Br |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 1,1-Bis(2-bromophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1-Bis(2-bromophenyl)urea, a symmetrical diaryl urea. The document outlines a feasible synthetic route, detailed experimental protocol, and the necessary data for the characterization of the target compound.
Introduction
This compound, also known as 1,3-bis(2-bromophenyl)urea, is a symmetrically substituted diaryl urea. Diaryl ureas are a significant class of compounds in medicinal chemistry and materials science due to their wide range of biological activities and structural properties. The synthesis of such symmetrical ureas is typically achieved through the reaction of an aniline derivative with a carbonylating agent. This guide focuses on a common and effective method utilizing triphosgene as a phosgene equivalent for the synthesis of the title compound from 2-bromoaniline.
Synthetic Pathway
The synthesis of this compound can be efficiently carried out by reacting 2-bromoaniline with triphosgene in the presence of a base. The reaction proceeds through the in-situ formation of an isocyanate intermediate, which then reacts with a second equivalent of the aniline to form the symmetrical urea.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 175278-34-9 |
| Molecular Formula | C₁₃H₁₀Br₂N₂O |
| Molecular Weight | 370.04 g/mol |
| Physical Form | White to Yellow Solid |
| Melting Point | Data not available in searched literature. For the analogous 1,3-bis(4-bromophenyl)urea, a boiling point of 348.3ºC at 760 mmHg is reported, though a melting point is not provided.[1] |
| Theoretical Yield | Based on the limiting reagent. |
| Experimental Yield | Data not available in searched literature. |
Note: Specific experimental data such as melting point and yield for this compound were not found in the public literature. The provided information is based on supplier data and data for analogous compounds.
Experimental Protocol
This protocol is based on established methods for the synthesis of symmetrical diaryl ureas using triphosgene.
4.1. Materials and Reagents
-
2-Bromoaniline
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Triethylamine (or another suitable base like DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexane)
4.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
4.3. Procedure
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Steps:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphosgene (0.35 equivalents relative to 2-bromoaniline) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Amine Solution Preparation: In a separate flask, prepare a solution of 2-bromoaniline (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Addition: Add the solution of 2-bromoaniline and triethylamine dropwise to the stirred triphosgene solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.
4.4. Safety Precautions
-
Triphosgene is a toxic substance and a source of phosgene. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
2-Bromoaniline is toxic and an irritant. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
The reaction should be performed under an inert atmosphere to prevent the reaction of triphosgene with moisture.
Characterization
5.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show a complex multiplet pattern for the aromatic protons on the two bromophenyl rings. Due to the symmetry of the molecule, only four distinct aromatic proton signals would be expected. The NH protons would likely appear as a broad singlet.
5.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum should display signals corresponding to the different carbon atoms in the molecule. Due to symmetry, six signals for the aromatic carbons and one signal for the carbonyl carbon are anticipated. The carbon attached to the bromine atom would be expected to appear in a characteristic region of the spectrum.
Conclusion
The synthesis of this compound can be effectively achieved through the reaction of 2-bromoaniline with triphosgene. This method, while requiring careful handling of the reagents, provides a reliable route to this symmetrical diaryl urea. Further research is needed to fully characterize the compound and determine its physical and spectroscopic properties. This guide provides a solid foundation for researchers to produce and study this molecule for various applications in drug development and materials science.
References
Technical Guide: 1,1-Bis(2-bromophenyl)urea - Synthesis, Characterization, and Predicted Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea derivatives are a significant class of compounds in medicinal chemistry and materials science, known for their diverse biological activities and structural properties. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and expected analytical characteristics of the unsymmetrical N,N-disubstituted urea, 1,1-Bis(2-bromophenyl)urea. Given the absence of direct experimental data, the information presented herein is a combination of data from closely related analogs and computational predictions.
Predicted Chemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be considered as estimates.
| Property | Predicted Value |
| IUPAC Name | This compound |
| Synonyms | N,N-Bis(2-bromophenyl)urea |
| CAS Number | Not available |
| Molecular Formula | C₁₃H₁₀Br₂N₂O |
| Molecular Weight | 370.05 g/mol |
| Melting Point | Not available; likely a solid at room temperature |
| Boiling Point | Not available |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| pKa | Not available |
Proposed Synthesis
The synthesis of unsymmetrical N,N-diarylureas can be challenging due to the potential for the formation of symmetrical byproducts. A plausible and controlled method for the synthesis of this compound would involve the reaction of bis(2-bromophenyl)amine with a source of the carbamoyl group. One such approach utilizes benzotriazole-1-carboxamide as an efficient carbamoylating agent.
Experimental Protocol: Synthesis of this compound
Materials:
-
Bis(2-bromophenyl)amine
-
Benzotriazole-1-carboxamide
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of bis(2-bromophenyl)amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzotriazole-1-carboxamide (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Predicted Spectral Data
The following tables outline the expected spectral characteristics for this compound based on its structure and data from analogous compounds.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | m | 4H | Aromatic protons ortho and para to the bromine atoms |
| ~ 7.2 - 7.4 | m | 4H | Aromatic protons meta to the bromine atoms |
| ~ 5.5 - 6.5 | br s | 2H | -NH₂ protons |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~ 155 - 160 | C=O (urea carbonyl) |
| ~ 138 - 142 | Aromatic C-N |
| ~ 132 - 135 | Aromatic C-Br |
| ~ 128 - 131 | Aromatic CH |
| ~ 125 - 128 | Aromatic CH |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching vibrations of the -NH₂ group |
| ~ 1650 | Strong | C=O stretching vibration of the urea carbonyl group |
| ~ 1580 | Medium | N-H bending vibration |
| ~ 1470 | Strong | Aromatic C=C stretching vibrations |
| ~ 750 | Strong | C-Br stretching vibration |
Predicted Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 370, with a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br).
Expected Fragmentation Pattern:
-
[M]⁺: m/z 370, 372, 374 (approximate ratio 1:2:1)
-
[M - NH₂]⁺: Loss of the amino group.
-
[M - CONH₂]⁺: Loss of the carbamoyl group.
-
[C₁₂H₈Br₂N]⁺: Fragment corresponding to the bis(2-bromophenyl)amine cation.
-
[C₆H₄Br]⁺: Bromophenyl cation.
Visualizations
Synthesis and Characterization Workflow
Caption: General Workflow for Synthesis and Characterization
Conclusion
This technical guide provides a foundational understanding of this compound, a compound for which direct experimental data is currently lacking. The proposed synthesis offers a viable route for its preparation, and the predicted spectral data serve as a valuable reference for its characterization. Researchers and drug development professionals can utilize this information as a starting point for the synthesis and investigation of this and other novel unsymmetrical diarylureas. It is imperative that any synthesized compound be thoroughly characterized using modern analytical techniques to confirm its identity and purity.
Technical Guide: 1,3-Bis(2-bromophenyl)urea (CAS No. 175278-34-9)
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of 1,3-Bis(2-bromophenyl)urea, a symmetrically substituted diaryl urea. It is important to note that while the user query specified "1,1-Bis(2-bromophenyl)urea," the scientifically recognized and commercially available compound is the 1,3-isomer. This document will, therefore, focus on the properties, synthesis, and potential applications of 1,3-Bis(2-bromophenyl)urea (CAS No. 175278-34-9) .
Diaryl ureas are a significant class of compounds in medicinal chemistry and materials science due to their unique structural and electronic properties. The urea moiety can act as a rigid scaffold and a hydrogen bond donor-acceptor, enabling interactions with various biological targets.[1] This has led to the development of numerous diaryl urea derivatives with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide will delve into the known characteristics of 1,3-Bis(2-bromophenyl)urea and the broader context of diaryl ureas in drug discovery.
Physicochemical Properties
The physicochemical properties of 1,3-Bis(2-bromophenyl)urea are summarized in the table below. For comparative purposes, data for the isomeric 1,3-bis(4-bromophenyl)urea is also included where available.
| Property | 1,3-Bis(2-bromophenyl)urea | 1,3-bis(4-bromophenyl)urea |
| CAS Number | 175278-34-9 | 6341-55-5[4] |
| IUPAC Name | N,N'-bis(2-bromophenyl)urea | 1,3-bis(4-bromophenyl)urea[5] |
| Molecular Formula | C₁₃H₁₀Br₂N₂O | C₁₃H₁₀Br₂N₂O[4] |
| Molecular Weight | 370.04 g/mol | 370.04 g/mol [5] |
| Physical Form | White to Yellow Solid | Not specified |
| Melting Point | Not specified | Not available[4] |
| Boiling Point | Not specified | 348.3°C at 760 mmHg[4] |
| Density | Not specified | 1.829 g/cm³[4] |
| Storage Temperature | Room temperature | Not specified |
| Purity (typical) | 95% | 95%[5] |
Synthesis of 1,3-Bis(2-bromophenyl)urea
The synthesis of symmetrical diaryl ureas like 1,3-Bis(2-bromophenyl)urea can be achieved through several established methods. A common and effective approach involves the reaction of the corresponding aniline with a phosgene equivalent, such as triphosgene.[6]
Experimental Protocol: General Synthesis of Symmetrical Diaryl Ureas
This protocol is a generalized procedure that can be adapted for the synthesis of 1,3-Bis(2-bromophenyl)urea using 2-bromoaniline as the starting material.
Materials:
-
2-bromoaniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Equipment for purification (e.g., filtration apparatus, rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene (0.33 equivalents) in anhydrous DCM.
-
Addition of Aniline: Slowly add a solution of 2-bromoaniline (2 equivalents) in anhydrous DCM to the triphosgene solution at 0 °C (ice bath).
-
Addition of Base: To the reaction mixture, slowly add a solution of triethylamine (2 equivalents) in anhydrous DCM. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,3-Bis(2-bromophenyl)urea.
Synthesis Workflow
Caption: General workflow for the synthesis of 1,3-Bis(2-bromophenyl)urea.
Potential Biological Activity and Signaling Pathways
While specific biological activity for 1,3-Bis(2-bromophenyl)urea is not extensively documented in publicly available literature, the diaryl urea scaffold is a well-established pharmacophore in drug discovery.
Anticancer Activity
Many diaryl urea derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. A prominent example is Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell and hepatocellular carcinoma. Sorafenib and similar compounds are known to inhibit the RAS/RAF/MEK/ERK signaling pathway , which plays a critical role in cell proliferation, differentiation, and survival.[7] The inhibition of this pathway can lead to a reduction in tumor growth and angiogenesis.[8]
Antimicrobial Activity
Several studies have reported the synthesis of novel diaryl urea derivatives with significant antimicrobial activity against various bacterial and fungal strains.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Anti-inflammatory Activity
The anti-inflammatory potential of diaryl urea compounds has also been investigated. For instance, 1,3-bis(p-hydroxyphenyl)urea has been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes and tumor necrosis factor (TNF).
RAS/RAF/MEK/ERK Signaling Pathway
Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by diaryl urea derivatives.
Spectroscopic Characterization
The structural elucidation of 1,3-Bis(2-bromophenyl)urea would rely on standard spectroscopic techniques. The expected spectral characteristics are outlined below.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two bromophenyl rings. - N-H Protons: A broad singlet in the downfield region (typically δ 8.5-9.5 ppm) corresponding to the two urea protons. The chemical shift can be concentration-dependent and the peak may disappear upon D₂O exchange. |
| ¹³C NMR | - Carbonyl Carbon: A characteristic signal for the urea carbonyl carbon in the range of δ 150-160 ppm. - Aromatic Carbons: Several signals in the aromatic region (δ 110-140 ppm), including a signal for the carbon atom attached to the bromine (C-Br). |
| FT-IR | - N-H Stretching: A sharp to broad band in the region of 3300-3400 cm⁻¹. - C=O Stretching: A strong absorption band around 1630-1680 cm⁻¹ characteristic of the urea carbonyl group. - C-N Stretching: Bands in the region of 1200-1400 cm⁻¹. - Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. - C-Br Stretching: A band in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve cleavage of the urea linkage and loss of bromine. |
Conclusion
1,3-Bis(2-bromophenyl)urea is a representative member of the diaryl urea class of compounds. While specific data on its biological activity is limited, its structural similarity to well-known bioactive molecules suggests potential for applications in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy, as well as antimicrobial and anti-inflammatory agents. The synthetic routes to this compound are well-established, and its characterization can be readily achieved using standard spectroscopic methods. This technical guide provides a foundational understanding of 1,3-Bis(2-bromophenyl)urea for researchers and professionals in the field of drug discovery and development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-bis(4-bromophenyl)urea | CAS#:6341-55-5 | Chemsrc [chemsrc.com]
- 5. 1,3-Bis(4-bromophenyl)urea 95% | CAS: 6341-55-5 | AChemBlock [achemblock.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Overview of Bis(2-bromophenyl)urea Isomers
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the available spectroscopic and synthetic information for bis(2-bromophenyl)urea isomers. Extensive literature searches did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) or a detailed synthetic protocol for 1,1-Bis(2-bromophenyl)urea . Consequently, this document provides a summary of the available information for the related isomer, 1,3-Bis(2-bromophenyl)urea , a general synthetic methodology for 1,1-diaryl ureas, and predicted spectroscopic data for the target compound, this compound. Due to the absence of biological data, signaling pathways related to this compound could not be described.
Data for 1,3-Bis(2-bromophenyl)urea
While specific data for this compound is not available, its isomer, 1,3-Bis(2-bromophenyl)urea, is a known compound.
Table 1: Chemical Identification of 1,3-Bis(2-bromophenyl)urea
| Identifier | Value |
| Compound Name | 1,3-Bis(2-bromophenyl)urea |
| CAS Number | 175278-34-9 |
| Molecular Formula | C₁₃H₁₀Br₂N₂O |
| Molecular Weight | 370.04 g/mol |
Complete experimental spectroscopic data for this isomer were not found in the conducted searches.
Predicted Spectroscopic Data for this compound
In the absence of experimental data, the following ¹H and ¹³C NMR data for this compound have been predicted using online spectroscopic tools. It is critical to note that this data is theoretical and has not been experimentally validated.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 (Predicted) | d | 2H | Ar-H |
| ~7.4 (Predicted) | t | 2H | Ar-H |
| ~7.2 (Predicted) | t | 2H | Ar-H |
| ~7.0 (Predicted) | d | 2H | Ar-H |
| ~6.5 (Predicted) | s (broad) | 2H | -NH₂ |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~155 (Predicted) | C=O (Urea) |
| ~140 (Predicted) | Ar-C (C-N) |
| ~133 (Predicted) | Ar-C |
| ~128 (Predicted) | Ar-C |
| ~127 (Predicted) | Ar-C |
| ~125 (Predicted) | Ar-C |
| ~118 (Predicted) | Ar-C (C-Br) |
Expected Infrared (IR) and Mass Spectrometry (MS) Data
-
IR Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3400-3200 cm⁻¹), the C=O stretching of the urea carbonyl group (around 1650-1630 cm⁻¹), and C-N stretching vibrations. Aromatic C-H and C=C stretching bands would also be present.
-
Mass Spectrometry : The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₁Br₂N₂O⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be expected for the molecular ion and bromine-containing fragments.
Experimental Protocols: General Synthesis of 1,1-Diaryl Ureas
A specific experimental protocol for the synthesis of this compound was not found. However, a general method for the synthesis of 1,1-diaryl ureas involves the reaction of a secondary diarylamine with an isocyanate source, such as chlorosulfonyl isocyanate[1]. This approach could potentially be adapted for the synthesis of the target compound.
General Procedure for the Synthesis of 1,1-Diaryl Ureas
-
Reaction of Di(2-bromophenyl)amine with Chlorosulfonyl Isocyanate : To a solution of di(2-bromophenyl)amine in an appropriate aprotic solvent (e.g., dichloromethane), chlorosulfonyl isocyanate is added dropwise at a low temperature (e.g., 0 °C).
-
Hydrolysis : The resulting intermediate is then carefully hydrolyzed, typically by the addition of water or an aqueous basic solution, to yield the 1,1-diaryl urea.
-
Purification : The crude product can be purified by standard laboratory techniques such as recrystallization or column chromatography.
The following diagram illustrates the general synthetic workflow for the preparation of 1,1-diaryl ureas.
Signaling Pathways and Biological Activity
No information regarding the biological activity or associated signaling pathways for this compound was identified in the conducted literature search. Therefore, a diagrammatic representation of its biological interactions cannot be provided at this time.
Conclusion
This technical guide summarizes the currently available information on this compound. The lack of experimental spectroscopic and synthetic data in the scientific literature highlights a gap in the chemical characterization of this compound. The provided predicted spectroscopic data and the general synthetic protocol offer a starting point for researchers interested in the synthesis and characterization of this molecule. Further experimental work is required to validate the predicted data and to explore the potential biological activities of this compound.
References
An In-Depth Technical Guide to ¹H and ¹³C NMR of Diaryl Ureas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaryl ureas are a significant class of organic compounds widely recognized for their diverse applications in medicinal chemistry and materials science. Many diaryl urea derivatives have shown promising activity as kinase inhibitors in cancer therapy, making their structural characterization crucial for drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is an indispensable tool for the unambiguous structure elucidation and purity assessment of these compounds. This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of diaryl ureas, including characteristic chemical shifts, the influence of substituents, and standardized experimental protocols.
¹H NMR Spectroscopy of Diaryl Ureas
The ¹H NMR spectra of diaryl ureas exhibit characteristic signals for the N-H protons, aromatic protons, and any substituents on the aryl rings.
N-H Protons: The protons of the urea linkage (–NH–CO–NH–) are typically observed as sharp singlets in the downfield region of the spectrum, generally between δ 8.0 and 10.0 ppm in DMSO-d₆. The exact chemical shift is sensitive to the electronic nature of the aryl substituents and the solvent used. In some cases, two distinct N-H signals can be observed, particularly in unsymmetrically substituted diaryl ureas.
Aromatic Protons: The protons on the aryl rings resonate in the aromatic region, typically between δ 6.5 and 8.5 ppm. The chemical shifts and coupling patterns are highly dependent on the substitution pattern of the benzene rings. Electron-withdrawing groups tend to shift the signals of ortho and para protons downfield, while electron-donating groups cause an upfield shift.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Selected Diaryl Ureas in DMSO-d₆.
| Compound | N-H | Aromatic H | Other H | Reference |
| 1,3-Diphenylurea | 8.65 (s, 2H) | 7.45 (d, 4H), 7.28 (t, 4H), 6.96 (t, 2H) | - | |
| 1,3-Bis(4-methylphenyl)urea | 8.40 (s, 2H) | 7.33 (d, 4H), 6.85 (d, 4H) | 3.71 (s, 6H, OCH₃) | |
| 1,3-Bis(4-acetylphenyl)urea | 9.22 (s, 2H) | 7.92 (d, 4H), 7.60 (d, 4H) | 2.52 (s, 6H, COCH₃) | |
| 1-(4-chlorophenyl)-3-phenylurea | 8.78 (s, 1H), 8.82 (s, 1H) | 7.20-7.61 (m, 9H) | - | [1] |
Note: s = singlet, d = doublet, t = triplet, m = multiplet.
¹³C NMR Spectroscopy of Diaryl Ureas
The ¹³C NMR spectra provide valuable information about the carbon framework of diaryl ureas.
Carbonyl Carbon: The most characteristic signal in the ¹³C NMR spectrum of a diaryl urea is that of the carbonyl carbon (C=O). This signal typically appears in the downfield region, between δ 150 and 155 ppm. The chemical shift of the carbonyl carbon is influenced by the electronic effects of the substituents on the aryl rings; electron-withdrawing groups generally cause a downfield shift, while electron-donating groups lead to an upfield shift.[2]
Aromatic Carbons: The aromatic carbons resonate in the range of δ 110 to 150 ppm. The specific chemical shifts are determined by the position of the carbon on the ring and the nature of any substituents. The ipso-carbons (carbons directly attached to the nitrogen atoms) are often found at the downfield end of this range.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Selected Diaryl Ureas in DMSO-d₆.
| Compound | C=O | Aromatic C | Other C | Reference |
| 1,3-Diphenylurea | 153.0 | 140.2, 129.3, 122.3, 118.7 | - | |
| 1,3-Bis(4-methylphenyl)urea | 153.4 | 154.8, 133.4, 120.4, 114.4 | 55.6 (OCH₃) | |
| 1,3-Bis(4-acetylphenyl)urea | 152.4 | 196.8, 144.4, 131.3, 130.1, 117.9 | 26.8 (COCH₃) | |
| 1-(4-chlorophenyl)-3-phenylurea | 152.5 | 119.9, 120.0, 121.6, 127.0, 127.5, 129.3, 132.1, 134.0, 138.0, 138.8 | - | [3] |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR spectra of diaryl ureas.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the diaryl urea sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The most common solvents are DMSO-d₆ and CDCl₃. DMSO-d₆ is often preferred due to its excellent ability to dissolve a wide range of diaryl ureas and to resolve the N-H proton signals, which may exchange or broaden in other solvents.
-
Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.
2. NMR Instrument Parameters:
-
Spectrometers operating at frequencies of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR are recommended.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
For ¹³C NMR:
-
Acquire the spectrum with proton decoupling.
-
A larger number of scans (typically 256 or more) is required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or TMS at 0.00 ppm.
-
Mandatory Visualizations
The following diagrams illustrate key aspects of the NMR analysis of diaryl ureas.
Caption: Experimental workflow for NMR analysis of diaryl ureas.
Caption: Logical relationship between substituent effects and NMR chemical shifts.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and indispensable techniques for the structural characterization of diaryl ureas. A thorough understanding of the characteristic chemical shifts and the influence of various substituents allows for confident structure elucidation and purity assessment. The standardized experimental protocols outlined in this guide will aid researchers in obtaining high-quality, reproducible NMR data, thereby accelerating research and development in fields where diaryl ureas play a critical role.
References
The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
The urea functional group, a cornerstone of organic and medicinal chemistry, continues to demonstrate its remarkable versatility in the pursuit of novel therapeutics.[1][2] Its unique ability to act as both a hydrogen bond donor and acceptor allows for potent and specific interactions with a wide array of biological targets, making it a privileged scaffold in modern drug discovery.[1][3] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel urea derivatives, offering valuable insights for researchers and professionals in the field.
Synthetic Methodologies: From Traditional Approaches to Modern Innovations
The synthesis of urea derivatives has evolved significantly, moving from classical methods to more sophisticated and safer protocols. The traditional approach often involves the use of hazardous reagents like phosgene and its equivalents.[1] However, contemporary medicinal chemistry has seen a shift towards safer and more efficient synthetic strategies.
A general and widely adopted one-step method for the synthesis of urea derivatives involves the reaction of amines with commercially available isocyanates. This straightforward procedure is often carried out under mild conditions, for example, at 40–45 °C in a solvent like toluene, and is lauded for its simplicity, short reaction times, and high yields.[4]
General Experimental Protocol for the Synthesis of Aryl Urea Derivatives
A representative protocol for the synthesis of new urea derivatives containing aryl moieties is as follows:
-
To a solution of the desired amine in toluene, add an equimolar amount of the corresponding isocyanate.
-
Stir the reaction mixture at a temperature of 40–45 °C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, the product can typically be isolated through filtration or evaporation of the solvent, followed by purification if necessary.[4]
Characterization of the synthesized compounds is crucial and is generally achieved through a combination of spectroscopic techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): To elucidate the chemical structure. The ¹³C NMR spectra of urea derivatives typically show a characteristic signal for the urea carbonyl group (C=O) between 153.5 and 157.5 ppm.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups. The IR spectra of urea derivatives exhibit characteristic absorption bands for the N-H stretching (around 3264–3374 cm⁻¹) and the C=O stretching (around 1626–1648 cm⁻¹) vibrations.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[5]
Therapeutic Applications and Biological Evaluation
Novel urea derivatives have shown significant promise in a variety of therapeutic areas, most notably as anticancer and antimicrobial agents.[5][6] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways implicated in disease progression.
Anticancer Activity
Urea derivatives have emerged as a significant class of anticancer agents, with many exhibiting potent inhibitory activity against various kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[6][7] Heterocyclic urea derivatives, in particular, have demonstrated efficacy in inhibiting receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs).[6]
A number of aromatic urea derivatives, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas (BUs), have been identified as tubulin polymerization inhibitors, a well-established anticancer mechanism.[6][7]
The following table summarizes the in vitro anticancer activity of a selection of novel urea derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | Caki (Renal Cancer) | 9.88 | [8] |
| 11 | HUVEC (Endothelial) | 179.03 | [8] |
| 14 | HCT116 (Colorectal) | 9.8 | [9] |
| 13 | HCT116 (Colorectal) | 14 | [9] |
| 16 | HCT116 (Colorectal) | 12.0 | [9] |
| URD12 | K562 (Leukemia) | Not specified | [10] |
| URD12 | KB (Mouth Epidermal Carcinoma) | Not specified | [10] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Antimicrobial Activity
The emergence of multidrug-resistant (MDR) bacterial and fungal strains has created an urgent need for new antimicrobial agents.[5] Novel urea derivatives have been investigated as a potential solution to this growing health threat. A series of newly synthesized urea derivatives containing aryl moieties were screened for their in vitro activity against a panel of bacterial and fungal strains.[5]
The following table presents the percentage growth inhibition of selected urea derivatives against Acinetobacter baumannii, a challenging MDR pathogen.
| Compound ID | Bacterial Strain | % Growth Inhibition | Reference |
| 3l (adamantyl urea adduct) | Acinetobacter baumannii | 94.5% | [5] |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the discovery and evaluation of novel urea derivatives, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized experimental workflow for the discovery of novel urea derivatives.
Caption: Inhibition of the Raf-MEK-ERK signaling pathway by urea-based kinase inhibitors.
Conclusion
The urea scaffold remains a highly attractive and fruitful starting point for the design and discovery of new therapeutic agents. Its synthetic tractability, coupled with its favorable drug-like properties, ensures its continued prominence in medicinal chemistry.[1] The ongoing exploration of novel urea derivatives, particularly in the realms of oncology and infectious diseases, holds the potential to deliver next-generation therapies that address significant unmet medical needs. This guide serves as a foundational resource for professionals dedicated to advancing this exciting and impactful area of research.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
The Diverse Biological Activities of Substituted Phenylureas: A Technical Guide
Substituted phenylureas are a versatile class of organic compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of their anticancer, kinase inhibitory, herbicidal, and antimicrobial properties. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key mechanisms and workflows.
Anticancer Activity of Substituted Phenylureas
A significant area of research for substituted phenylureas is their potential as anticancer agents. Many derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected N,N'-diarylurea derivatives against non-small-cell lung cancer (NSCLC) cell lines.
| Compound | Structure | Cell Line | IC50 (µM)[1] |
| 7i | N-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | A549 | 1.53 ± 0.46 |
| HCT-116 | 1.11 ± 0.34 | ||
| PC-3 | 1.98 ± 1.27 | ||
| Sorafenib (Reference) | 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N2-methylpyridine-2-carboxamide | A549 | > 10 |
| HCT-116 | 5.86 ± 1.02 | ||
| PC-3 | 5.51 ± 0.98 |
Experimental Protocol: MTT Assay for Cell Proliferation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Substituted phenylurea compounds
-
Cancer cell lines (e.g., A549, H460, H292)[2]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM medium and incubate for 24 hours.
-
Compound Treatment: Prepare various concentrations of the substituted phenylurea compounds in complete DMEM. After 24 hours of cell seeding, replace the medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: PI3K/Akt Inhibition
Many substituted phenylureas exert their anticancer effects by targeting signaling pathways crucial for cancer cell survival and proliferation, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Caption: PI3K/Akt signaling pathway and the inhibitory action of substituted phenylureas.
Kinase Inhibitory Activity
The diarylurea scaffold is a prominent feature in many kinase inhibitors. These compounds often target the ATP-binding site of kinases, playing a crucial role in cancer therapy.
Quantitative Kinase Inhibitory Data
The following table presents the inhibitory activity of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives against members of the class III receptor tyrosine kinase (RTK) family.[3][4]
| Compound | Kinase Target | IC50 (nM) |
| 19 | KIT | 110 |
| CSF1R | 180 | |
| FLT3 | 250 | |
| 27 | KIT | 30 |
| CSF1R | 40 | |
| FLT3 | 100 |
Experimental Protocol: General Kinase Inhibition Assay
A common method to determine the inhibitory potential of compounds against specific kinases is the LanthaScreen® Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based assay.
Materials:
-
Kinase of interest
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)
-
Substituted phenylurea compounds
-
Assay buffer
-
384-well plates
-
FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the substituted phenylurea compounds in the assay buffer.
-
Kinase/Antibody Solution: Prepare a solution containing the kinase and the europium-labeled antibody in the assay buffer.
-
Assay Plate Setup: Add the serially diluted compounds to the wells of a 384-well plate.
-
Addition of Kinase/Antibody: Add the kinase/antibody solution to all wells.
-
Addition of Tracer: Add the Alexa Fluor® 647-labeled tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
FRET Measurement: Read the plate on a FRET-compatible plate reader, measuring the emission from both the europium donor (e.g., at 615 nm) and the Alexa Fluor® 647 acceptor (e.g., at 665 nm).
-
Data Analysis: The FRET ratio is calculated, and the IC50 values are determined by plotting the FRET ratio against the inhibitor concentration.
Workflow: Kinase Inhibition Assay
The general workflow for a kinase inhibition screening assay is depicted below.
Caption: General experimental workflow for a kinase inhibition assay.
Herbicidal Activity
Substituted phenylureas are widely used as herbicides. Their primary mode of action is the inhibition of photosynthesis.
Quantitative Herbicidal Activity Data
The herbicidal activity of phenylurea derivatives is often expressed as the concentration required to inhibit a certain percentage of growth (e.g., GR50).
| Compound | Species | GR50 (µM) |
| Diuron | Brassica napus | 0.25 |
| Linuron | Brassica napus | 0.30 |
| Monuron | Brassica napus | 1.50 |
Experimental Protocol: Photosynthesis Inhibition Assay (Hill Reaction)
The Hill reaction assay measures the rate of photoreduction of an artificial electron acceptor by isolated chloroplasts, which is indicative of the activity of Photosystem II.
Materials:
-
Spinach leaves
-
Isolation buffer (e.g., containing sucrose, MgCl2, and HEPES)
-
Reaction buffer
-
2,6-dichlorophenolindophenol (DCPIP) as the electron acceptor
-
Substituted phenylurea herbicides
-
Spectrophotometer
Procedure:
-
Chloroplast Isolation: Homogenize spinach leaves in ice-cold isolation buffer and filter the homogenate. Centrifuge the filtrate to pellet the chloroplasts and resuspend them in a small volume of isolation buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer and DCPIP.
-
Herbicide Treatment: Add different concentrations of the phenylurea herbicide to the reaction mixture.
-
Initiation of Reaction: Add the isolated chloroplast suspension to the reaction mixture and expose it to a light source.
-
Absorbance Measurement: Measure the decrease in absorbance of DCPIP at 600 nm over time. The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.
-
Data Analysis: Calculate the percentage of inhibition of the Hill reaction for each herbicide concentration and determine the I50 value.
Mechanism: Inhibition of Photosystem II
Phenylurea herbicides block the electron transport chain in Photosystem II by binding to the D1 protein.[5] This prevents the binding of plastoquinone (PQ), thereby halting photosynthesis.
References
Initial Screening of Urea Compound Libraries for Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the initial screening of urea compound libraries for the identification of bioactive molecules. Urea and its derivatives are pivotal scaffolds in modern drug discovery, recognized for their capacity to form stable hydrogen bonds with various biological targets.[1] This property has led to their successful application in the development of a wide range of therapeutics, including anticancer, antibacterial, and antiviral agents. High-throughput screening (HTS) of diverse urea compound libraries is a critical first step in identifying promising lead compounds for further development.
Data Presentation: Quantitative Insights from Screening Campaigns
The initial screening of a compound library generates a vast amount of data. Summarizing this data in a structured format is crucial for identifying trends and prioritizing hits. The following tables present examples of quantitative data obtained from the screening of urea compound libraries against various biological targets.
Table 1: Antiproliferative Activity of Urea Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Sorafenib | Multiple | Kinase Inhibition / Cell Proliferation | Varies (nM to low µM) | [2] |
| Linifanib | Multiple | Kinase Inhibition / Cell Proliferation | Varies (nM to low µM) | Not explicitly cited |
| Compound 19 | Multiple Cancer Cell Lines | Antiproliferative | Low µM | [3] |
| URD12 | K562, KB, BGC-823, MGC-803, SMMC-7721, HepG2 | MTT Assay | Not specified | Not explicitly cited |
| Pyridin-2-yl urea 2 | ASK1 Kinase | ADP-Glo Kinase Assay | 0.00155 | [4] |
| Pyridin-2-yl urea 6 | ASK1 Kinase | ADP-Glo Kinase Assay | 0.00292 | [4] |
Table 2: Kinase Inhibitory Activity of Urea Compounds
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Quizartinib Analogues | FLT3 | KinomeScan™ | Nanomolar range | [2] |
| Infigratinib | FGFR1/2/3/4 | Not specified | Low/sub-nanomolar | [2] |
| Compound 27 | KIT/PDGFRα/PDGFRβ | Not specified | Not specified | [3] |
| Yes1 Kinase Inhibitors | Yes1 | ADP-Glo™ Kinase Assay | Sub-micromolar to <100 nM | [5] |
Table 3: Screening of a Uridinyl Branched Peptide Urea Library for Anti-Tuberculosis Activity
| Library Size | Screening Method | Hit Criteria | Hit Rate (%) | Minimum Inhibitory Concentration (MIC) of Hits | Reference |
| 1000 members | High-Throughput Screening | MIC90 | Not specified | 12.5 µg/mL | [6] |
Experimental Protocols: Methodologies for Bioactivity Assessment
Detailed and robust experimental protocols are the cornerstone of a successful screening campaign. Below are methodologies for key experiments commonly employed in the initial bioactivity screening of urea compound libraries.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add varying concentrations of the urea compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent kinase assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Urea compound library
-
384-well plates
-
Plate reader with luminescence detection
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and the urea compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Include a no-kinase control and a vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.
Materials:
-
Bacterial culture
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Urea compound library
-
96-well plates
-
Incubator
-
Plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the urea compounds in the 96-well plates.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Antiviral Assay (Cytopathic Effect Inhibition Assay)
This assay measures the ability of a compound to inhibit the virus-induced death of host cells.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Cell culture medium
-
Urea compound library
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Incubator
Protocol:
-
Cell Seeding: Seed host cells in 96-well plates and incubate to form a confluent monolayer.
-
Compound and Virus Addition: Add the urea compounds at various concentrations to the cells, followed by the addition of the virus. Include a cell control (no virus), a virus control (no compound), and a positive control antiviral compound.
-
Incubation: Incubate the plates until cytopathic effect (CPE) is observed in the virus control wells (typically 3-5 days).
-
Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of viable cells.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value (the concentration that protects 50% of cells from virus-induced death).
Mandatory Visualizations
Visual representations of complex biological pathways and experimental processes are essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts in the screening of urea compound libraries.
Caption: High-Throughput Screening (HTS) Workflow.
Caption: EGFR Signaling Pathway Inhibition.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid-Phase Synthesis and Biological Evaluation of a Uridinyl Branched Peptide Urea Library - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of Halogenated Diaryl Ureas
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of halogenated diaryl ureas, a significant class of molecules in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines key properties, details the experimental protocols for their determination, and visualizes the primary signaling pathways affected by these compounds.
Core Physicochemical Properties of Halogenated Diaryl Ureas
The therapeutic efficacy and pharmacological profile of halogenated diaryl ureas are intrinsically linked to their physicochemical characteristics. Properties such as solubility, lipophilicity, melting point, and pKa govern their absorption, distribution, metabolism, and excretion (ADME) profile. Halogenation, a common strategy in drug design, significantly influences these parameters by altering electron distribution, molecular size, and intermolecular interactions.
Below is a summary of key physicochemical data for several prominent halogenated diaryl urea-based kinase inhibitors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | logP | pKa |
| Sorafenib | C₂₁H₁₆ClF₃N₄O₃ | 464.82 | 202-204[1] | Insoluble in water; Soluble in DMSO (~20 mg/mL)[2] | 3.3[1] | 12.89 (predicted)[3] |
| Regorafenib | C₂₁H₁₅ClF₄N₄O₃ | 482.82 | Not Found | Insoluble in water; Soluble in DMSO (126.3 mg/mL)[4] | 4.49 - 4.53[5] | Not Found |
| Axitinib | C₂₂H₁₈N₄OS | 386.47 | Not Found | >0.2 µg/mL (pH 1.1-7.8)[6][7] | 3.5[8] | 4.8[7][8] |
| Tivozanib | C₂₂H₁₉ClN₄O₅ | 454.87 | 220-233[9] | Practically insoluble in water[10] | 4.31[9] | 11.74 (predicted)[11] |
| Quizartinib | C₂₉H₃₂N₆O₄S | 560.67 | 215[12] | Soluble in DMSO (to 100 mM) | Not Found | Not Found |
| Linifanib | C₂₁H₁₈FN₅O₃S | 440.47 | Not Found | Not Found | Not Found | Not Found |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug development. The following sections detail the standard experimental methodologies for key parameters.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[1][13]
Principle: An excess amount of the solid compound is equilibrated with a specific solvent in a sealed container at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Methodology:
-
Preparation: Add an excess amount of the finely powdered halogenated diaryl urea to a vial containing a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4).
-
Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Lipophilicity Determination (logP) by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible organic and aqueous phase, typically n-octanol and water.
Principle: The compound is partitioned between n-octanol and water at equilibrium. The ratio of the compound's concentration in the two phases is the partition coefficient (P), and its logarithm is logP.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing them to separate.
-
Partitioning: Dissolve a known amount of the halogenated diaryl urea in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to a sealed container.
-
Equilibration: Shake the container at a constant temperature for a sufficient time to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
pKa Determination by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For ionizable drugs, it dictates the charge state at different physiological pH values, which affects solubility, permeability, and target binding.[5][14]
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter. The pKa is determined from the titration curve.[5][14]
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the halogenated diaryl urea in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO for poorly soluble compounds).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a stirrer and immerse the pH electrode.
-
Titration: Add small, precise volumes of a standardized titrant (e.g., NaOH for an acidic compound or HCl for a basic compound) to the sample solution.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, where half of the compound has been neutralized. For more complex molecules, derivative plots can be used to accurately identify the inflection points corresponding to the pKa values.[5][14]
Crystal Structure Determination by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in its crystalline state, revealing bond lengths, bond angles, and intermolecular interactions.[3][10]
Principle: A single crystal of the compound is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. The analysis of this pattern allows for the determination of the electron density map and, subsequently, the atomic arrangement.[3][10]
Methodology:
-
Crystal Growth: Grow single crystals of the halogenated diaryl urea of suitable size and quality. This is often the most challenging step and may involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to best fit the experimental diffraction data.
-
Structure Analysis: The final refined structure provides precise information on the molecular geometry, conformation, and packing in the crystal lattice.
Key Signaling Pathways
Halogenated diaryl ureas often function as multi-kinase inhibitors, targeting key signaling pathways involved in cell proliferation, angiogenesis, and survival. The following diagrams illustrate the core components and relationships within these pathways.
RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[15][16][17] Diaryl ureas like Sorafenib are known to inhibit RAF kinases.[1]
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels. Many halogenated diaryl ureas, including Sorafenib, Regorafenib, and Axitinib, inhibit VEGFR.[1][6]
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a crucial role in cell growth, proliferation, and migration.[12][18] Halogenated diaryl ureas such as Sorafenib and Axitinib are also known to inhibit this pathway.[1][6]
References
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) | PLOS One [journals.plos.org]
- 3. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) | PLOS One [journals.plos.org]
- 4. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Crystal structure of the FLT3 kinase domain bound to the inhibitor Quizartinib (AC220) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tga.gov.au [tga.gov.au]
- 9. Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tivozanib - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Quizartinib | 950769-58-1 | FQ32834 | Biosynth [biosynth.com]
- 13. enamine.net [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Crystal Structure of Bis(bromophenyl)urea Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the crystal structure of bis(bromophenyl)urea compounds. Symmetrically substituted diaryl ureas are of significant interest in medicinal chemistry and materials science due to their ability to form predictable hydrogen-bonding networks, influencing their solid-state properties and biological activity. This document compiles available crystallographic data, outlines experimental protocols for their synthesis and crystallization, and presents a logical workflow for their structural analysis. While the biological activities of some bromophenyl urea derivatives have been noted, specific signaling pathways associated with these compounds are not extensively documented in publicly available literature.
Introduction
Urea derivatives are a cornerstone in the development of therapeutic agents and functional materials[1]. The urea functional group, with its capacity to act as both a hydrogen bond donor and acceptor, plays a crucial role in molecular recognition and the formation of supramolecular assemblies. The introduction of bromine atoms onto the phenyl rings can significantly modulate the physicochemical properties of these compounds, including their lipophilicity, metabolic stability, and potential for halogen bonding interactions. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for structure-based drug design and the rational design of crystalline materials. This guide focuses on the crystallographic features of symmetrically substituted bis(bromophenyl)urea compounds.
Crystallographic Data of Bis(bromophenyl)urea Compounds
The following tables summarize the available crystallographic data for bis(bromophenyl)urea and a related monobrominated compound for comparative purposes.
Table 1: Crystallographic Data for N,N'-bis(2-bromophenyl)urea [2]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀Br₂N₂O |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 11.5691(4) |
| b (Å) | 11.5772(4) |
| c (Å) | 4.66620(10) |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
| Volume (ų) | 624.54(4) |
| Z | 2 |
| Temperature (K) | 120(2) |
| R-factor (%) | 2.76 |
Table 2: Crystallographic Data for N-(4-bromophenyl)urea [3]
| Parameter | Value |
| Chemical Formula | C₇H₇BrN₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 4.6033(2) |
| b (Å) | 5.3915(2) |
| c (Å) | 15.9444(8) |
| α (°) | 90.00 |
| β (°) | 97.994(3) |
| γ (°) | 90.00 |
| Volume (ų) | 391.87(3) |
| Z | 2 |
| Temperature (K) | 150 |
| R-factor (%) | - |
Experimental Protocols
Synthesis of Bis(bromophenyl)urea Compounds
A general and reliable method for the synthesis of symmetrically substituted diaryl ureas is the reaction of the corresponding aniline with a phosgene equivalent, such as triphosgene, followed by the addition of another equivalent of the aniline. A detailed, generalized protocol is provided below.
Workflow for the Synthesis of Bis(bromophenyl)urea
Caption: A generalized workflow for the synthesis of bis(bromophenyl)urea.
Materials:
-
Appropriate bromoaniline (2-bromoaniline, 3-bromoaniline, or 4-bromoaniline)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
Procedure:
-
Isocyanate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of the desired bromoaniline in anhydrous toluene. Cool the solution to 0°C in an ice bath. In a separate flask, prepare a solution of 0.33 equivalents of triphosgene in anhydrous toluene. Add the triphosgene solution dropwise to the bromoaniline solution over 30 minutes with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Urea Synthesis: To the in situ generated (bromophenyl)isocyanate solution, add a second equivalent of the same bromoaniline. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The bis(bromophenyl)urea product will often precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold toluene and then with water to remove any unreacted starting materials and salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water. Dry the purified product under vacuum.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained through various methods. The choice of solvent is critical and may require screening of several options.
Workflow for Crystallization
Caption: Common methods for the crystallization of bis(bromophenyl)urea compounds.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization. For N-(4-bromophenyl)urea, crystallization from hot 90% ethanol has been reported to yield suitable crystals[3].
X-ray Diffraction Data Collection and Structure Refinement
A single crystal of suitable size and quality is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, typically with Mo Kα or Cu Kα radiation. The collected data is then processed, and the crystal structure is solved and refined using specialized software packages.
Logical Flow for Structure Determination
Caption: A logical workflow for the determination of crystal structures.
Signaling Pathways and Biological Activity
While many urea derivatives are known to possess a wide range of biological activities, including as kinase inhibitors in cancer therapy, specific signaling pathways for bis(bromophenyl)urea compounds are not well-defined in the current literature. Some studies have reported on the biological evaluation of primaquine-based bis-urea derivatives with halogenated phenyl substituents, noting their antiproliferative effects against cancer cell lines such as MCF-7. However, the precise molecular targets and downstream signaling cascades have not been elucidated for the parent bis(bromophenyl)urea structures. Further research is required to identify the specific biological targets and signaling pathways modulated by these compounds.
Conclusion
This technical guide has summarized the available crystallographic data for N,N'-bis(2-bromophenyl)urea and provided a comparative context with N-(4-bromophenyl)urea. A notable gap in the publicly available data is the detailed crystal structures of the 3,3'- and 4,4'-isomers. The provided experimental protocols offer a robust starting point for the synthesis and crystallization of these compounds, which is the first critical step in enabling their detailed structural and biological characterization. Future work should focus on obtaining high-quality single crystals of the 3,3'- and 4,4'-dibrominated analogues to complete the crystallographic series and on conducting biological assays to elucidate their potential mechanisms of action and associated signaling pathways. This foundational knowledge is essential for the future development of these compounds as potential therapeutic agents or advanced materials.
References
- 1. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N'-bis(2-Bromoyphenyl)urea - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
- 3. N-(4-Bromophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Anticancer Screening of 1,1-Bis(2-bromophenyl)urea

Background:
Diaryl ureas represent a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anticancer properties.[1][2] This structural motif is central to several approved kinase inhibitors, such as Sorafenib and Regorafenib, which target key signaling pathways involved in tumor growth and angiogenesis.[1][3] The core activity of diaryl ureas is often attributed to the urea linkage, where the N-H groups act as hydrogen bond donors and the carbonyl oxygen serves as a hydrogen bond acceptor, facilitating binding to the ATP-binding pocket of various kinases.[2] These compounds are known to inhibit critical signaling cascades, including the Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer.[4][5] This document outlines a series of protocols for the initial in vitro screening of a novel diaryl urea compound, this compound (BBU), to evaluate its potential as an anticancer agent.
Cytotoxicity Assessment via SRB Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for evaluating the cytotoxic effects of compounds on cultured cells.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC₅₀) of BBU was determined against a panel of human cancer cell lines representing different tumor types after 72 hours of continuous exposure.
| Cell Line | Cancer Type | IC₅₀ of BBU (µM) | IC₅₀ of Doxorubicin (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 | 1.9 ± 0.2 |
| A549 | Lung Carcinoma | 7.8 ± 0.6 | 2.5 ± 0.3 |
| HCT-116 | Colon Carcinoma | 3.5 ± 0.3 | 1.1 ± 0.1 |
| PC-3 | Prostate Adenocarcinoma | 10.1 ± 0.9 | 3.2 ± 0.4 |
| MCF-10A | Normal Breast Epithelial | > 50 | 8.7 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: SRB Assay
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat cells with serial dilutions of BBU (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a positive control (Doxorubicin). Include a vehicle control (DMSO, final concentration <0.1%).
-
Incubation: Incubate the plates for 72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values using non-linear regression analysis.
Apoptosis Induction Analysis
To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining is performed. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with DNA in late apoptotic or necrotic cells with compromised membranes.
Quantitative Data Summary
MCF-7 cells were treated with BBU at its IC₅₀ concentration (5.2 µM) for 48 hours.
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95.1 ± 1.5 | 2.5 ± 0.5 | 1.8 ± 0.3 |
| BBU (5.2 µM) | 55.3 ± 3.2 | 28.7 ± 2.1 | 14.5 ± 1.8 |
Data are presented as mean ± standard deviation.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with BBU at its IC₅₀ concentration for 48 hours.
-
Cell Harvesting: Harvest cells (including floating and adherent cells) by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC signal is detected in the FL1 channel and PI signal in the FL2 channel.
Cell Cycle Analysis
To investigate the effect of BBU on cell cycle progression, PI staining of DNA content is analyzed by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Quantitative Data Summary
MCF-7 cells were treated with BBU at its IC₅₀ concentration (5.2 µM) for 24 hours.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 ± 2.8 | 20.1 ± 1.5 | 14.5 ± 1.3 |
| BBU (5.2 µM) | 45.2 ± 3.1 | 15.8 ± 1.9 | 39.0 ± 2.5 |
Data are presented as mean ± standard deviation.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with BBU at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is determined by measuring the fluorescence intensity in the FL2 channel.
-
Data Analysis: Analyze the resulting DNA histograms using cell cycle analysis software (e.g., ModFit LT).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: General workflow for the in vitro anticancer evaluation of BBU.
Raf/MEK/ERK Signaling Pathway
Caption: Potential inhibition of the Raf/MEK/ERK pathway by BBU.
PI3K/Akt/mTOR Signaling Pathway
References
Application Notes and Protocols: Kinase Inhibition Assay for Urea-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, protein kinases have emerged as prominent targets for drug discovery. Urea-based compounds represent a significant and successful scaffold in the design of potent and selective kinase inhibitors. The urea moiety often plays a key role in establishing critical hydrogen bond interactions within the ATP-binding pocket of the kinase.[1] This document provides a detailed protocol for a biochemical kinase inhibition assay tailored for the evaluation of urea-based compounds, methods for data analysis, and an overview of relevant signaling pathways.
Data Presentation: Inhibitory Activity of Urea-Based Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several urea-based kinase inhibitors against their respective target kinases. This data provides a comparative view of the potency of these compounds.
| Compound Name | Target Kinase | IC50 (nM) | Reference |
| Sorafenib | c-Raf | 6 | [1] |
| Sorafenib | VEGFR-2 | 90 | [2] |
| Lenvatinib | VEGFR-2 | 4 | - |
| Regorafenib | VEGFR-2 | 22 | - |
| Linifanib | VEGFR-2 | 5 | - |
| Compound 2 | ASK1 | 1.55 ± 0.27 | [3] |
| Pyridine-urea 8e | VEGFR-2 | 3930 ± 730 | [2] |
| Pyridine-urea 8n | VEGFR-2 | >10000 | [2] |
Experimental Protocols
This section outlines a general, adaptable protocol for a fluorescence-based kinase inhibition assay, a common and robust method for determining the potency of kinase inhibitors. This protocol is designed to be a starting point and may require optimization depending on the specific kinase, substrate, and urea-based compound being tested.
Materials and Reagents
-
Kinase: Purified, active recombinant kinase of interest.
-
Kinase Substrate: A peptide or protein substrate specific to the kinase. For fluorescence-based assays, this is often a FRET-labeled peptide.
-
Urea-Based Inhibitor: Test compound dissolved in an appropriate solvent (typically DMSO).
-
ATP: Adenosine triphosphate.
-
Kinase Assay Buffer: Typically contains a buffering agent (e.g., HEPES), a salt (e.g., MgCl2), a reducing agent (e.g., DTT), and a surfactant to prevent non-specific binding (e.g., Brij-35). A common composition is 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[4]
-
Detection Reagent: A reagent to measure kinase activity. For fluorescence-based assays, this may be a development reagent that stops the kinase reaction and allows for the measurement of product formation. For ADP-Glo™ assays, this includes ADP-Glo™ Reagent and Kinase Detection Reagent.[3]
-
Microplates: Low-volume, 384-well plates are recommended for minimizing reagent consumption.
-
Plate Reader: A microplate reader capable of detecting the appropriate signal (e.g., fluorescence, luminescence).
Experimental Workflow
The following diagram illustrates the general workflow for a kinase inhibition assay.
Caption: General workflow for a biochemical kinase inhibition assay.
Detailed Protocol: IC50 Determination
-
Compound Preparation:
-
Prepare a stock solution of the urea-based compound in 100% DMSO.
-
Perform serial dilutions of the compound stock to create a range of concentrations to be tested (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent effects on enzyme activity.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 2.5 µL) of each compound dilution to the appropriate wells of a 384-well plate.
-
Include control wells:
-
No-inhibitor control (100% activity): Wells containing only DMSO.
-
No-enzyme control (0% activity/background): Wells containing all assay components except the kinase.
-
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase in the appropriate assay buffer.
-
Add the kinase solution (e.g., 5 µL) to each well containing the compound and controls.
-
Allow the kinase and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature. This allows for the binding of the inhibitor to the kinase before the start of the enzymatic reaction.
-
Prepare a master mix of the substrate and ATP in the assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix (e.g., 2.5 µL) to all wells.
-
Incubate the plate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction by adding the detection reagent as per the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent).
-
Incubate as required by the detection reagent protocol (e.g., 40 minutes at room temperature for ADP-Glo™).[3]
-
Add the final detection reagent (e.g., Kinase Detection Reagent for ADP-Glo™) and incubate for the recommended time (e.g., 30 minutes).[3]
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average signal of the no-enzyme control (background) from all data points.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no-inhibitor))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, an online IC50 calculator).
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.
-
Signaling Pathways Targeted by Urea-Based Inhibitors
Urea-based inhibitors have been developed to target kinases in several critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of these compounds and their potential therapeutic effects.
Ras-Raf-MEK-ERK Pathway
This pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Mutations in this pathway are common in many cancers, making it a key target for anti-cancer drug development. Sorafenib is a well-known urea-based inhibitor that targets Raf kinases in this pathway.[1]
Caption: The Ras-Raf-MEK-ERK signaling pathway.
p38 MAPK Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, and it plays a role in inflammation, apoptosis, and cell cycle regulation.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for 1,1-Bis(2-bromophenyl)urea as a Molecular Probe
The search results included information on:
-
Phenyl-urea based molecules targeting bacterial enzymes like Penicillin Binding Protein 4 (PBP4). These compounds often feature a different substitution pattern on the phenyl rings and are explored for their potential as antibacterial agents.
-
Unsymmetrical N,N'-diaryl ureas , which have been synthesized and investigated for their anticancer properties. These molecules are designed to interact with specific biological receptors involved in cancer signaling.
-
Isomers such as 1,3-bis(4-bromophenyl)urea , for which basic chemical and physical properties are available. However, specific applications as molecular probes in biological systems are not detailed.
-
Simpler analogues like N-(4-bromophenyl)urea , which are also documented in chemical databases but without extensive information on their use as molecular probes.
-
Other diaryl urea derivatives , such as those targeting the PI3K/Akt/mTOR and Hedgehog signaling pathways in cancer.
Due to the absence of specific scientific literature and experimental data for 1,1-Bis(2-bromophenyl)urea as a molecular probe, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations of its mechanism of action. The development of such a document would require original research to first establish the synthesis, purification, and biological activity of this specific compound, followed by experiments to validate its use as a molecular probe.
For researchers interested in the broader class of diaryl ureas as molecular probes, it is recommended to consult the literature on the specific analogues that have been studied, such as those mentioned in the search results, and adapt methodologies based on those established protocols. It is crucial to note that the biological activity and utility as a probe can vary significantly with changes in the isomeric structure and substituent positions on the phenyl rings.
Application of Diaryl Ureas in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diaryl ureas represent a significant class of compounds in medicinal chemistry, renowned for their potent and diverse biological activities. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel therapeutics based on the diaryl urea scaffold. The primary focus is on their application as kinase inhibitors in oncology.
Introduction
The diaryl urea moiety is a key pharmacophore found in numerous clinically approved and investigational drugs.[1][2] Its rigid structure, coupled with the hydrogen bond donor and acceptor capabilities of the urea linkage, allows for high-affinity binding to the ATP-binding site of various protein kinases.[3][4] Many diaryl urea-based drugs function as Type II kinase inhibitors, stabilizing the inactive "DFG-out" conformation of the kinase, thereby offering a degree of selectivity.[5] This class of compounds has proven particularly successful in targeting key signaling pathways implicated in cancer cell proliferation, angiogenesis, and survival.[6][7]
Prominent examples of diaryl urea drugs include Sorafenib, Regorafenib, and Linifanib, which are multi-kinase inhibitors targeting Raf kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs), among others.[2][8] These drugs have demonstrated clinical efficacy in the treatment of various solid tumors, including renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer.[9][10]
Key Signaling Pathways Targeted by Diaryl Ureas
Diaryl ureas primarily exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. The two major pathways are the Raf/MEK/ERK pathway, which controls cell proliferation and survival, and the VEGFR/PDGFR pathway, which is crucial for angiogenesis.
Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[11] Diaryl ureas, such as Sorafenib, can inhibit Raf kinases (B-Raf and c-Raf), thereby blocking downstream signaling and inhibiting tumor cell proliferation.[12]
VEGFR/PDGFR Signaling Pathway
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This process is primarily driven by signaling through VEGFRs and PDGFRs.[13] Diaryl ureas effectively inhibit these receptor tyrosine kinases, leading to a reduction in tumor vascularization and nutrient supply.[14][15]
Quantitative Data Summary
The following tables summarize the in vitro activity of representative diaryl urea-based kinase inhibitors against various cancer cell lines and specific kinases. IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.
Table 1: Antiproliferative Activity of Diaryl Urea Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sorafenib | HT-29 | Colon Carcinoma | 17.28 | [6] |
| Sorafenib | A549 | Lung Carcinoma | 2.12 ± 0.18 | [7] |
| Sorafenib | HCT-116 | Colon Carcinoma | 2.25 ± 0.71 | [7] |
| Compound 5a | HT-29 | Colon Carcinoma | 0.15 | [9] |
| Compound 5a | H-460 | Lung Carcinoma | 0.089 | [9] |
| Compound 5a | A549 | Lung Carcinoma | 0.36 | [9] |
| Compound 7u | A549 | Lung Carcinoma | 2.39 ± 0.10 | [7] |
| Compound 7u | HCT-116 | Colon Carcinoma | 3.90 ± 0.33 | [7] |
| Compound 9 | HT-29 | Colon Carcinoma | 3.38 | [6] |
Table 2: Kinase Inhibitory Activity of Diaryl Urea Derivatives
| Compound | Kinase Target | IC50 (nM) | Reference |
| Sorafenib | Raf-1 | 6 | [4] |
| Linifanib | KDR (VEGFR2) | 4 | [16][17] |
| Linifanib | Flt-1 (VEGFR1) | 3 | [16][17] |
| Linifanib | PDGFRβ | 66 | [16][17] |
| Linifanib | Flt-3 | 4 | [16][17] |
| Compound 5a | EGFR | 56 | [9][18] |
| Tivozanib | VEGFR-1 | 0.21 | [4] |
| Tivozanib | VEGFR-2 | 0.16 | [4] |
| Tivozanib | VEGFR-3 | 0.24 | [4] |
| Compound 7f | p38 | 1090 | [17] |
Experimental Protocols
This section provides detailed protocols for the synthesis and biological evaluation of diaryl urea compounds.
General Synthesis of N,N'-Diaryl Ureas
The synthesis of N,N'-diaryl ureas is typically achieved through the reaction of an aniline derivative with an isocyanate.
Materials:
-
Substituted aniline
-
Substituted aryl isocyanate
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent in the reaction vessel.
-
Slowly add the substituted aryl isocyanate (1.0-1.2 equivalents) to the solution at room temperature with constant stirring.
-
Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the diaryl urea product often precipitates out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure diaryl urea.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[19]
Materials:
-
Cancer cell lines (e.g., A549, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Diaryl urea compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the diaryl urea compounds in complete culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Observe the formation of purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of diaryl urea compounds against a specific protein kinase.[20][21]
Materials:
-
Recombinant active protein kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Diaryl urea compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the diaryl urea compounds in the kinase reaction buffer.
-
In a 384-well plate, add the kinase and the diaryl urea compound dilutions. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at room temperature or 30°C.
-
Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a reagent that depletes the remaining ATP).
-
Add the detection reagent that converts the ADP produced during the kinase reaction into a luminescent signal.
-
Incubate for the recommended time to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Conclusion
Diaryl ureas continue to be a highly valuable scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies. The protocols and data presented here provide a foundational resource for researchers aiming to synthesize, evaluate, and optimize novel diaryl urea-based compounds. A thorough understanding of their mechanism of action and the application of robust experimental methodologies are crucial for the successful discovery of the next generation of diaryl urea drugs.
References
- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 2. Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]
- 15. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Cell-based Assays for Evaluating Diaryl Urea Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diaryl urea derivatives represent a significant class of compounds in medicinal chemistry, with many exhibiting potent anticancer properties.[1][2][3] The diaryl urea scaffold is a key pharmacophore in several approved anticancer drugs, including sorafenib and regorafenib.[1][4][5] These compounds typically exert their cytotoxic effects by inhibiting various protein kinases involved in cancer cell proliferation and survival, such as RAF, VEGFR, and EGFR.[1][2][3][4] Consequently, robust and reliable cell-based assays are crucial for the preclinical evaluation of novel diaryl urea derivatives. This document provides detailed protocols for commonly employed cytotoxicity assays and outlines the signaling pathways frequently implicated in the mechanism of action of diaryl ureas.
Data Presentation: Cytotoxicity of Diaryl Urea Derivatives
The following tables summarize the in vitro cytotoxic activity of various diaryl urea derivatives against different cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.
Table 1: IC50 Values of Selected Diaryl Urea Derivatives in Various Cancer Cell Lines
| Compound Reference | Cancer Cell Line | IC50 (µM) | Target/Pathway Implicated |
| Compound 5a [6] | H-460 | 0.15 | EGFR |
| HT-29 | 0.089 | EGFR | |
| A549 | 0.36 | EGFR | |
| MDA-MB-231 | 0.75 | EGFR | |
| Compound 9 [1] | HT-29 | 3.38 | Raf/MEK/ERK |
| Sorafenib [1] | HT-29 | 17.28 | Multi-kinase |
| Compound 1e [7] | RPMI-8226 | Sub-micromolar | V600E mutated B-RAF |
| Diarylthiourea 4 [8] | MCF-7 | 338.33 | Apoptosis Induction |
| Compound 24 [4] | PC-3 | 0.67 | - |
| HCT-116 | 0.80 | - | |
| ACHN | 0.87 | - |
Note: The specific structures of the compounds are detailed in the cited literature.
Experimental Protocols
Here, we provide detailed step-by-step protocols for three standard cell-based assays to evaluate the cytotoxicity of diaryl urea compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[9][10]
Materials:
-
Diaryl urea compound of interest
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, or 40% DMF in 2% glacial acetic acid with 16% SDS)[11]
-
96-well microplates[9]
-
Microplate reader[9]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the diaryl urea compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9][11]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11] Mix gently by pipetting or shaking.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with a damaged plasma membrane.[13][14]
Materials:
-
Diaryl urea compound of interest
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
96-well microplates[13]
-
Commercial LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Cell Signaling Technology)[13][14][15]
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[13] It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[15]
-
Incubation: Incubate the plates for the desired exposure time.[13]
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) or allow adherent cells to settle. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol.[14] Typically, this involves mixing a substrate and a dye solution. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[14][15]
-
Stop Reaction (if applicable): Some kits require the addition of a stop solution to terminate the enzymatic reaction.[14]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental wells, spontaneous release control, and maximum release control, following the manufacturer's instructions.
Caspase-3/7 Apoptosis Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[16] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.
Materials:
-
Diaryl urea compound of interest
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates (for luminescence or fluorescence)
-
Commercial Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates.
-
Incubation: Incubate the plates for the desired exposure time.
-
Reagent Preparation and Addition: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. Add the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal intensity is directly proportional to the amount of active caspase-3/7. Compare the signals from treated and untreated cells to determine the fold-increase in caspase activity.
Signaling Pathways and Experimental Workflows
Diaryl ureas often exert their cytotoxic effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for evaluating diaryl urea cytotoxicity.
Caption: A typical experimental workflow for evaluating diaryl urea cytotoxicity.
Caption: The Raf/MEK/ERK signaling pathway and a point of inhibition by diaryl ureas.
Caption: The PI3K/AKT signaling pathway and a potential point of inhibition by diaryl ureas.
Caption: Intrinsic apoptosis pathway induced by diaryl urea-mediated cellular stress.
References
- 1. mdpi.com [mdpi.com]
- 2. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diaryl Urea: A Privileged Structure in Anticancer Agents | Bentham Science [benthamscience.com]
- 4. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 6. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Substituted Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of substituted urea derivatives. This class of compounds encompasses a wide range of therapeutic agents, including kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors, which are under investigation for various diseases. Understanding their absorption, distribution, metabolism, and excretion (ADME) properties is crucial for their development as safe and effective drugs.
Introduction to Substituted Urea Derivatives and Their Pharmacokinetic Profiles
Substituted ureas are a versatile class of organic compounds characterized by a urea moiety with various substituent groups. This structural motif is present in numerous approved drugs and clinical candidates.[1] The pharmacokinetic properties of these derivatives can vary significantly based on their specific chemical structures, influencing their efficacy and safety profiles. For instance, the addition of substituted phenyl groups has been shown to improve the pharmacokinetic profile of urea-based soluble epoxide hydrolase inhibitors, leading to higher maximum plasma concentrations (Cmax), larger area under the curve (AUC), and longer half-lives (t1/2).[2][3]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for representative substituted urea derivatives from preclinical studies. These parameters are essential for comparing the ADME properties of different compounds and for predicting their behavior in humans.
Table 1: Pharmacokinetic Parameters of Sorafenib in Humans
| Parameter | Value | Reference |
| Dose | 400 mg twice daily | [4] |
| Cmax (mg/L) | 5.4 - 10.0 | [4] |
| Tmax (h) | 2 - 12 | [4] |
| AUC (mg*h/L) | 47.8 - 76.5 | [4] |
| Half-life (t1/2) (h) | 20 - 48 | [4] |
| Bioavailability (%) | 38 - 49 (relative to oral solution) | |
| Protein Binding (%) | 99.5 | |
| Volume of Distribution (Vd) (L) | 213 | |
| Elimination | Primarily fecal (77%), minor urinary (19%) | [4] |
Table 2: Pharmacokinetic Parameters of Urea-Based Soluble Epoxide Hydrolase (sEH) Inhibitors in Mice
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | Reference |
| TPPU | 3 | 1850 ± 210 | 4.0 | 88700 ± 9800 | 37 ± 2.5 | [2][3] |
| t-TUCB | 3 | 650 ± 90 | 6.0 | 21400 ± 3100 | 18 ± 1.7 | [2][3] |
| Compound 52 | Not Specified | 65-fold increase over adamantane analogue | Not Specified | 3300-fold increase over adamantane analogue | Not Specified | [5][6] |
| GSK2256294 (in humans) | 20 mg | Not Specified | 1-2 | Not Specified | 25-43 | [7] |
Experimental Protocols
This section provides detailed protocols for conducting in vivo pharmacokinetic studies of substituted urea derivatives in rodents, a common preclinical model.
In Vivo Pharmacokinetic Study in Rodents (Rats/Mice)
This protocol outlines the essential steps for a typical oral pharmacokinetic study.
Materials:
-
Substituted urea derivative (test compound)
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose, corn oil)
-
Sprague-Dawley rats or CD-1 mice
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (LC-MS/MS)
Protocol:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 50-60% relative humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard rodent diet and water.[4]
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.[8]
-
Dosing:
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[10]
-
For mice, serial blood sampling from a single animal can be performed using techniques like submandibular or saphenous vein puncture for small volumes (e.g., 30 µL).[11][12] For rats, blood can be collected from the tail vein or retro-orbital plexus.[4]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).[4][10]
-
-
Plasma Preparation:
-
Pharmacokinetic Analysis:
-
Determine the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS.
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software (e.g., WinNonlin).[10]
-
Analytical Method: LC-MS/MS for Quantification in Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for accurately measuring drug concentrations in plasma.
General Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50-100 µL), add a precipitation solvent (e.g., acetonitrile or methanol) containing an internal standard.[13]
-
Vortex the mixture to precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the clear supernatant for LC-MS/MS analysis.[13]
-
-
Chromatographic Separation:
-
Use a suitable C18 analytical column to separate the analyte from endogenous plasma components.[14][15]
-
Employ a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve peak shape and ionization.[14][15]
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for the parent and product ions of the analyte and the internal standard to ensure selectivity and sensitivity.[15]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards.
-
Determine the concentration of the analyte in the study samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
Signaling Pathway of Soluble Epoxide Hydrolase (sEH) Inhibitors
Caption: Mechanism of action for sEH inhibitors.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 5. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.6.2. Oral Administration and Blood Sampling [bio-protocol.org]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. 3.9. In Vivo Pharmacokinetic Study [bio-protocol.org]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.unipd.it [research.unipd.it]
- 14. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 15. scienceopen.com [scienceopen.com]
Application Notes and Protocols for High-Throughput Screening of Urea-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-throughput screening (HTS) of urea-based compound libraries, a critical process in modern drug discovery. Urea-based compounds are a prominent class of molecules in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets, making them attractive candidates for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1] This document outlines detailed protocols for relevant biochemical and cell-based assays, data presentation standards, and visual workflows to guide researchers through a successful screening campaign.
Introduction to Urea-Based Compounds in Drug Discovery
The urea moiety is a privileged scaffold in drug design, capable of acting as a rigid linker and participating in extensive hydrogen bond networks within protein binding sites.[1] This characteristic has led to the development of numerous successful drugs containing a urea functional group. High-throughput screening of diverse or focused libraries of urea-based compounds is a key strategy for identifying novel hit compounds that can be further optimized into clinical candidates.
Key Therapeutic Targets for Urea-Based Compounds
Urea-based inhibitors have shown significant promise against several important drug targets:
-
Kinases: Many kinase inhibitors incorporate a urea moiety to interact with the hinge region of the ATP-binding pocket. A notable example is the p38 MAP kinase, a key regulator of inflammatory responses.
-
G-Protein Coupled Receptors (GPCRs): As allosteric modulators, urea-based compounds can fine-tune the signaling of this large and diverse family of receptors.
-
Proteases: Urea-based compounds can act as potent inhibitors of viral proteases, such as HIV protease, by mimicking the transition state of peptide cleavage.[2][3]
-
Transforming Growth Factor-Beta (TGF-β) Signaling Pathway: This pathway is implicated in cancer and fibrosis, and urea-based compounds have been explored as inhibitors of TGF-β receptor kinases.
High-Throughput Screening Workflow
A typical HTS campaign for a urea-based compound library follows a multi-step process, from initial screening to hit confirmation and lead optimization. The goal is to efficiently identify and validate compounds with the desired biological activity while minimizing false positives.
Caption: A generalized workflow for a high-throughput screening campaign of a urea-based compound library.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific target and compound library.
Biochemical Assay: TR-FRET Kinase Assay for p38 MAP Kinase
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust and sensitive, making them well-suited for HTS. This protocol describes an assay to identify urea-based inhibitors of p38 MAP kinase.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated substrate peptide (e.g., Biotin-p38tide)
-
Europium-labeled anti-phospho-p38tide antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop Solution: 10 mM EDTA in Assay Buffer
-
Urea-based compound library (dissolved in DMSO)
-
384-well low-volume black plates
Protocol:
-
Compound Plating: Dispense 50 nL of each urea-based compound from the library into the wells of a 384-well plate using an acoustic liquid handler.
-
Enzyme and Substrate Preparation: Prepare a solution of p38α kinase and biotinylated substrate peptide in Assay Buffer.
-
Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate mix to each well containing the compounds. Incubate for 15 minutes at room temperature.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in Assay Buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for p38α.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of Stop Solution containing the Eu-labeled antibody and SA-APC to each well.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm. The TR-FRET ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
Cell-Based Assay: TGF-β/SMAD Reporter Assay
This protocol describes a cell-based reporter gene assay to screen for inhibitors of the TGF-β signaling pathway.
Materials:
-
HEK293T cells stably expressing a SMAD-responsive luciferase reporter construct.
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Recombinant human TGF-β1.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Urea-based compound library (dissolved in DMSO).
-
384-well white, clear-bottom tissue culture plates.
Protocol:
-
Cell Seeding: Seed the reporter cells in 384-well plates at a density of 10,000 cells per well in 40 µL of culture medium and incubate overnight.
-
Compound Addition: Add 100 nL of each urea-based compound to the wells.
-
TGF-β1 Stimulation: Prepare a solution of TGF-β1 in culture medium at a concentration that induces approximately 80% of the maximal response (EC80). Add 10 µL of the TGF-β1 solution to each well (excluding negative controls).
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well.
-
Data Acquisition: After a 5-minute incubation, measure the luminescence using a plate reader.
Cell-Based Assay: FLIPR Calcium Mobilization Assay for GPCRs
This assay is suitable for screening urea-based compounds that modulate the activity of Gq-coupled GPCRs by measuring changes in intracellular calcium.[4][5][6][7][8]
Materials:
-
CHO or HEK293 cells stably expressing the target GPCR.
-
Culture medium appropriate for the cell line.
-
FLIPR Calcium Assay Kit (e.g., Calcium 6 Assay Kit).
-
Probenecid (if required for the cell line).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Urea-based compound library (dissolved in DMSO).
-
384-well black, clear-bottom tissue culture plates.
Protocol:
-
Cell Seeding: Plate the cells in 384-well plates and grow to confluence.
-
Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, potentially including probenecid. Remove the culture medium from the cells and add 20 µL of the dye-loading solution.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Compound Preparation: Prepare a plate with the urea-based compounds diluted in Assay Buffer.
-
Data Acquisition: Place both the cell plate and the compound plate into a FLIPR instrument. The instrument will add the compounds to the cells and immediately begin measuring the fluorescence signal over time. A baseline reading is taken before compound addition, and the change in fluorescence upon compound addition is recorded.
Data Presentation
Quantitative data from HTS campaigns should be presented in a clear and structured format to facilitate comparison and decision-making.
Table 1: Primary HTS and Hit Confirmation Data for a Urea-Based Kinase Inhibitor Library
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Hit Confirmation (% Inhibition @ 10 µM, n=3) | Dose-Response (IC50, µM) |
| Urea-001 | 85.2 | 83.5 ± 2.1 | 1.2 |
| Urea-002 | 12.5 | Not Tested | > 50 |
| Urea-003 | 92.1 | 90.8 ± 3.5 | 0.8 |
| Urea-004 | 78.6 | 75.4 ± 4.2 | 3.5 |
| ... | ... | ... | ... |
Table 2: Hit-to-Lead Optimization Data for a Urea-Based p38 MAP Kinase Inhibitor Series
| Compound ID | R1 Group | R2 Group | p38α IC50 (nM) | Cell-based TNF-α IC50 (nM) | Microsomal Stability (t½, min) |
| Hit-1 | -H | -Phenyl | 850 | 5200 | < 5 |
| Lead-1a | -CH₃ | -Phenyl | 320 | 1800 | 15 |
| Lead-1b | -H | -4-F-Phenyl | 150 | 650 | 35 |
| BIRB 796 | -tert-Butyl | -Naphthyl | 38 | 120 | > 60 |
Data is illustrative and based on principles from published studies.
Mandatory Visualizations
Signaling Pathway: p38 MAP Kinase
Urea-based compounds, such as BIRB 796, are known to inhibit p38 MAP kinase, a key player in the inflammatory response.
Caption: The p38 MAP kinase signaling pathway and the point of intervention for urea-based inhibitors.
Signaling Pathway: TGF-β
The TGF-β signaling pathway, which regulates cell growth and differentiation, is another important target for urea-based inhibitors.
Caption: The TGF-β signaling pathway, a target for urea-based kinase inhibitors.
Logical Relationship: Hit-to-Lead Process
The hit-to-lead process involves iterative cycles of chemical synthesis and biological testing to improve the properties of the initial hit compounds.
Caption: The iterative cycle of the hit-to-lead optimization process in drug discovery.
References
- 1. genome.gov [genome.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 4. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
- 8. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Solubility of Urea Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The aqueous solubility of a compound is a critical physicochemical property that influences its behavior in biological and chemical systems. For urea and its derivatives, which are pivotal in pharmaceuticals, agriculture, and material science, accurate solubility data is essential for formulation development, predicting bioavailability, and ensuring efficacy.[1] Low solubility can lead to unpredictable in vitro results and poor in vivo performance.[2][3] This document provides detailed protocols for key techniques used to measure the solubility of urea compounds, catering to both thermodynamic equilibrium and kinetic high-throughput needs.
Fundamental Concepts: Thermodynamic vs. Kinetic Solubility
Understanding the distinction between thermodynamic and kinetic solubility is crucial for selecting the appropriate measurement technique.
-
Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[4][5] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more) until the solution is saturated.[3][6] This "gold standard" measurement is vital for lead optimization and preformulation stages.[2][4]
-
Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a supersaturated solution, typically created by adding a concentrated DMSO stock to an aqueous buffer, is allowed to precipitate over a shorter time frame (e.g., 2 hours).[2][7][8] It is a high-throughput method well-suited for the early stages of drug discovery to quickly assess large numbers of compounds.[2][3][4]
Experimental Techniques and Protocols
This section details the methodologies for several common solubility assays.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the most traditional and widely accepted technique for determining thermodynamic solubility.[6] It involves equilibrating an excess amount of the solid compound with a solvent and then quantifying the concentration of the dissolved compound in the supernatant.
Protocol:
-
Preparation: Add an excess amount of the solid urea compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, water) in a glass vial. The presence of undissolved solid should be visually confirmed throughout the experiment.[6]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or vial roller system for a sufficient period to reach equilibrium (typically 24-72 hours).[2][5][9]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Filtration: Filter the suspension using a low-binding filter plate or syringe filter (e.g., 0.45 µm PVDF).[2]
-
-
Quantification: Accurately determine the concentration of the dissolved urea compound in the clear supernatant. Common quantification methods include:
-
High-Performance Liquid Chromatography (HPLC)-UV: A robust method for separating the compound of interest from any impurities before quantification.[5][10][11]
-
UV-Vis Spectroscopy: A simpler, high-throughput method suitable for pure compounds with a known molar absorptivity.[2][12][13] A calibration curve is generated from stock solutions of known concentrations.
-
LC-MS/MS: Used for poorly UV-absorbing compounds or complex mixtures.[2][9]
-
Workflow for Shake-Flask Method
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. evotec.com [evotec.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Evaluation of a method for high throughput solubility determination using a multi-wavelength UV plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols for X-ray Crystallography of Diaryl Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies involved in the X-ray crystallographic analysis of diaryl urea derivatives. This class of compounds is of significant interest in drug discovery, particularly as kinase inhibitors. The following protocols and data are intended to facilitate the structural elucidation of novel diaryl urea-based compounds, a critical step in structure-based drug design and development.
Synthesis of Diaryl Urea Derivatives
The synthesis of diaryl ureas is typically achieved through the reaction of a substituted aniline with an isocyanate or a carbamate. The following are general protocols for these synthetic routes.
Protocol 1: Synthesis via Isocyanate Reaction
This protocol describes the synthesis of a diaryl urea by reacting an amine with an isocyanate.
Materials:
-
Substituted aniline (1 eq)
-
Aromatic isocyanate (1 eq)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), Dichloromethane (DCM))
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the substituted aniline (1 eq) in the anhydrous solvent in a reaction vessel.
-
With stirring, add the aromatic isocyanate (1 eq) to the solution at room temperature.
-
Continue stirring the reaction mixture overnight.
-
Upon completion, quench the reaction by adding water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with a suitable solvent (e.g., DCM and Ethyl acetate (EtOAc)) to remove impurities.
-
Dry the purified diaryl urea product.[1]
Protocol 2: Synthesis via Carbamate Reaction
This protocol outlines the synthesis of a diaryl urea using a substituted aniline and an aromatic carbamate.
Materials:
-
Substituted aniline (1 eq)
-
Aromatic carbamate (1 eq)
-
Dimethyl sulfoxide (DMSO)
-
Heating and stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the substituted aniline (1 eq) and the aromatic carbamate (1 eq) in DMSO in a reaction vessel.
-
Heat the solution to 85 °C and stir overnight.
-
After cooling to room temperature, quench the reaction by adding water.
-
Collect the precipitate by filtration.
-
Wash the solid product extensively with Dichloromethane (DCM) and Ethyl acetate (EtOAc).
-
Dry the final diaryl urea compound.[1]
Crystallization of Diaryl Urea Derivatives
Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography. Several methods can be employed for the crystallization of diaryl urea derivatives.
Protocol 2.1: Slow Evaporation Method
Principle: This technique relies on the slow evaporation of a solvent from a saturated solution of the compound, leading to a gradual increase in concentration and subsequent crystal formation.
Procedure:
-
Dissolve the diaryl urea derivative in a suitable solvent or solvent mixture (e.g., DMSO, ethanol) to near saturation in a small vial.
-
Loosely cap the vial or cover it with parafilm containing small perforations to allow for slow evaporation.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial periodically for crystal growth over several days to weeks.[2][3]
Protocol 2.2: Vapor Diffusion Method
Principle: This method involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, which reduces the solubility of the compound and induces crystallization.
Procedure:
-
Prepare a concentrated solution of the diaryl urea derivative in a suitable solvent in a small, open container (e.g., a small vial or a sitting drop well).
-
Place this container inside a larger, sealed vessel that contains a volatile anti-solvent in which the compound is poorly soluble.
-
The vapor from the anti-solvent will slowly diffuse into the solution of the compound.
-
As the concentration of the anti-solvent in the solution increases, the solubility of the diaryl urea derivative decreases, leading to the formation of crystals.[2][4][5]
Protocol 2.3: Cooling Crystallization
Principle: This method is effective for compounds whose solubility is highly dependent on temperature. A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and crystallization.
Procedure:
-
Prepare a saturated solution of the diaryl urea derivative in a suitable solvent at an elevated temperature.
-
Ensure all the solid material is dissolved.
-
Slowly cool the solution. A programmable thermostat can be used for precise temperature control.
-
The rate of cooling is crucial and should be slow to allow for the growth of well-ordered crystals.[6][7][8]
Protocol 2.4: Anti-Solvent Crystallization
Principle: This technique involves the addition of a miscible solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound, causing it to precipitate and form crystals.
Procedure:
-
Dissolve the diaryl urea derivative in a "good" solvent to form a clear solution.
-
Slowly add a miscible "anti-solvent" in which the compound has low solubility.
-
The addition of the anti-solvent will reduce the overall solubility of the diaryl urea, leading to supersaturation and crystallization.[6][9][10]
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.
Protocol 3.1: Single-Crystal X-ray Diffraction
Procedure:
-
A suitable single crystal of the diaryl urea derivative is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam.
-
Diffraction data are collected on a suitable detector (e.g., CCD or CMOS detector).
-
The collected diffraction images are processed to determine the unit cell parameters and space group, and to integrate the reflection intensities.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms are often placed in calculated positions.[6]
-
Software such as SHELXL and Olex2 are commonly used for structure solution and refinement.[6]
Quantitative Crystallographic Data
The following table summarizes representative crystallographic data for some well-known diaryl urea derivatives and their co-crystals. This data is essential for the validation and comparison of new crystal structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Sorafenib Form I | C₂₁H₁₆ClF₃N₄O₃ | Monoclinic | P2₁/c | 13.63 | 10.03 | 16.63 | 90 | 112.1 | 90 | 2106 | 4 |
| Sorafenib Form C | C₂₁H₁₆ClF₃N₄O₃ | Monoclinic | P2₁/c | 13.62 | 10.02 | 16.62 | 90 | 112.1 | 90 | 2099 | 4 |
| Sorafenib-Oxalic Acid | C₂₃H₁₈ClF₃N₄O₇ | Monoclinic | P2₁/n | 11.89 | 12.39 | 17.06 | 90 | 103.9 | 90 | 2437 | 4 |
| Donafenib·DMSO | C₂₃H₁₉D₃ClF₃N₄O₄S | Monoclinic | P2₁/c | 12.01 | 11.45 | 18.06 | 90 | 97.4 | 90 | 2463 | 4 |
| Deuregorafenib·DMSO | C₂₃H₁₈D₃ClF₄N₄O₄S | Monoclinic | P2₁/c | 11.95 | 11.53 | 17.89 | 90 | 97.1 | 90 | 2445 | 4 |
Data for Sorafenib forms and Donafenib/Deuregorafenib complexes sourced from[1] and[7].
Application in Drug Discovery: Targeting Signaling Pathways
Diaryl urea derivatives are prominent in cancer therapy as inhibitors of protein kinases.[9] A key target for many of these compounds is the RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers. The ability to obtain high-resolution crystal structures of these inhibitors in complex with their target kinases is invaluable for understanding their mechanism of action and for guiding the design of more potent and selective drugs.[9]
Caption: RAF/MEK/ERK signaling pathway with diaryl urea inhibition.
Experimental Workflow Visualization
The overall process from synthesis to structural analysis can be visualized as a streamlined workflow. This diagram illustrates the logical progression of steps for a typical X-ray crystallography project involving diaryl urea derivatives.
Caption: Experimental workflow for diaryl urea crystallography.
References
- 1. preprints.org [preprints.org]
- 2. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Diaryl Ureas
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1,1-diaryl ureas, particularly focusing on improving reaction yields.
Troubleshooting Guide
Issue 1: Low to No Product Formation
Question: I am not getting any, or a very low yield of my desired 1,1-diaryl urea. What are the possible causes and how can I fix it?
Answer:
Low or no product formation in 1,1-diaryl urea synthesis can stem from several factors, ranging from reactant stability to suboptimal reaction conditions. Here’s a systematic troubleshooting approach:
1. Reactant Quality and Stability:
-
Isocyanate Instability: Aryl isocyanates can be unstable and are susceptible to hydrolysis or self-polymerization, especially if they are old or have been improperly stored.[1][2]
-
Recommendation: Use freshly prepared or recently purchased isocyanates. If preparing in situ, ensure anhydrous conditions.
-
-
Diarylamine Reactivity: The nucleophilicity of the diarylamine is crucial. Electron-withdrawing groups on the aryl rings can significantly decrease its reactivity.
-
Recommendation: For less reactive diarylamines, consider more forcing reaction conditions (higher temperature, longer reaction time) or a more reactive coupling partner.
-
2. Reaction Conditions:
-
Solvent Choice: The solvent can significantly influence reaction rates and yields.
-
Temperature: The reaction may require heating to proceed at a reasonable rate, especially with less reactive starting materials.
-
Recommendation: Start at room temperature and gradually increase the temperature, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For some palladium-catalyzed couplings, temperatures around 85°C have been found to be optimal.[1]
-
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion.
-
Recommendation: Monitor the reaction progress over time to determine the optimal duration. Some reactions may require stirring overnight.[4]
-
3. Alternative Synthetic Routes:
If the direct reaction of a diarylamine with an isocyanate is failing, consider alternative methods:
-
In Situ Isocyanate Generation: To circumvent the instability of isocyanates, they can be generated in situ from stable precursors like carbamates or by using phosgene substitutes.[1][5]
-
Palladium-Catalyzed Cross-Coupling: This powerful method allows for the formation of C-N bonds and can be highly effective for synthesizing unsymmetrical diaryl ureas.[1][2] This approach is particularly useful when the required isocyanate is not commercially available or is difficult to handle.
Issue 2: Presence of Significant Byproducts
Question: My reaction is producing a significant amount of a byproduct, which is complicating purification and lowering my yield. How can I identify and minimize it?
Answer:
The most common byproduct in the synthesis of unsymmetrical 1,1-diaryl ureas is the corresponding symmetrical diaryl urea.
1. Formation of Symmetrical Ureas:
-
Cause: This typically occurs when using methods that generate a highly reactive intermediate, such as an isocyanate in the presence of the starting amine. If the isocyanate reacts with the starting aniline instead of the intended diarylamine, a symmetrical urea is formed. This is a common issue when using reagents like CDI or triphosgene if the reaction conditions are not carefully controlled.[3]
-
Minimization Strategies:
-
Order of Addition: When using reagents like CDI or triphosgene, it is often crucial to first form the isocyanate from one amine and then slowly add the second amine to the reaction mixture.
-
Stoichiometry: Precise control over the stoichiometry of the reactants is essential.
-
Alternative Methods: Consider using a palladium-catalyzed cross-coupling reaction, which offers greater control over the formation of unsymmetrical products.[1][2]
-
2. Unreacted Starting Materials:
-
Cause: Incomplete reaction due to the issues mentioned in "Low to No Product Formation."
-
Minimization Strategies: Re-evaluate and optimize reaction conditions (temperature, time, solvent). Ensure the quality and reactivity of your starting materials.
Issue 3: Difficulty in Purification
Question: I am struggling to purify my 1,1-diaryl urea product from the reaction mixture. What are the best practices?
Answer:
Purification can be challenging due to the similar polarities of the desired product, starting materials, and potential byproducts.
1. Crystallization:
-
1,1-Diaryl ureas are often crystalline solids. Recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Solvent Screening: Experiment with different solvents and solvent mixtures to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
2. Column Chromatography:
-
Silica gel column chromatography is a standard method for purifying organic compounds.
-
Solvent System Optimization: A careful optimization of the eluent system using TLC is crucial for achieving good separation. Start with a non-polar solvent and gradually increase the polarity.
3. Washing/Precipitation:
-
If the product precipitates from the reaction mixture upon cooling or addition of an anti-solvent, this can be an effective initial purification step.[4] The collected solid can then be washed with appropriate solvents to remove residual impurities.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 1,1-diaryl ureas?
A1: The primary methods for synthesizing 1,1-diaryl ureas include:
-
Reaction of a Diarylamine with an Isocyanate: This is the most direct method but can be limited by the availability and stability of the isocyanate.[1][2]
-
Use of Phosgene or Phosgene Surrogates: Reagents like phosgene, triphosgene, or carbonyldiimidazole (CDI) can be used to generate an isocyanate in situ from a primary aniline, which then reacts with a diarylamine.[3][5]
-
Palladium-Catalyzed C-N Cross-Coupling: This involves the coupling of an aryl halide or triflate with a urea or a protected urea, followed by a second arylation.[1][2] This method is very versatile for creating unsymmetrical diaryl ureas.
Q2: How do electron-donating or electron-withdrawing groups on the aryl rings affect the synthesis?
A2: Substituents on the aryl rings can have a significant impact on the reactivity of the starting materials:
-
On the Diarylamine: Electron-withdrawing groups decrease the nucleophilicity of the amine, making the reaction slower and potentially requiring more forcing conditions. Conversely, electron-donating groups can increase reactivity.
-
On the Aryl Isocyanate: Electron-withdrawing groups on the aryl ring of the isocyanate make the carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack by the diarylamine.
Q3: What safety precautions should I take when working with isocyanates or phosgene surrogates?
A3:
-
Isocyanates: Many isocyanates are toxic, lachrymatory, and respiratory irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triphosgene: Although it is a solid and easier to handle than gaseous phosgene, triphosgene can decompose to release phosgene, which is extremely toxic.[3] All manipulations should be performed in a fume hood, and precautions should be taken to avoid inhalation or skin contact.
-
CDI: While less hazardous than phosgene, CDI is moisture-sensitive and should be handled under anhydrous conditions.
Data Presentation
Table 1: Comparison of Yields for Unsymmetrical Diaryl Urea Synthesis using a Pd-Catalyzed Method.
| Aryl Halide | Monoaryl Urea Intermediate Yield (%) | Diaryl Urea Product Yield (%) |
| 5-bromo-2-methylpyridine | 74 | 81 (Omecamtiv Mecarbil) |
| 4-bromo-2-trifluoromethylchlorobenzene | 76 | Not specified for a diaryl urea |
Data synthesized from a study on Pd-catalyzed C-N cross-coupling reactions. The diaryl urea yield is for a subsequent coupling step to synthesize a specific pharmaceutical target.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C-N Cross-Coupling[1][2]
This protocol involves a two-step process: 1) formation of a monoaryl urea, and 2) a second arylation to form the unsymmetrical diaryl urea.
Step 1: Synthesis of Monoaryl Urea
-
To an oven-dried resealable Schlenk tube, add Pd(OAc)₂ (1 mol %), a suitable phosphine ligand (e.g., L1, 3 mol %), and Cs₂CO₃ (1.4 mmol).
-
Add benzylurea (1.2 mmol) and the desired aryl chloride (1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (2 mL/mmol of aryl chloride).
-
Seal the tube and heat the reaction mixture at 85°C for 2-7 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
For deprotection, add Pd/C (9 mol %), MeOH, and concentrated HCl.
-
The mixture is then subjected to hydrogenolysis to remove the benzyl protecting group.
-
Work-up and purify the monoaryl urea by crystallization or column chromatography.
Step 2: Synthesis of Unsymmetrical Diaryl Urea
-
Follow the same procedure as in Step 1, using the synthesized monoaryl urea (1.2 mmol) and a different aryl chloride (1.0 mmol).
-
The reaction is typically heated at 85°C for 5-7 hours.
-
After completion, the reaction mixture is worked up and the final unsymmetrical diaryl urea is purified.
Protocol 2: Synthesis of Diaryl Ureas using Triphosgene[5]
-
In a fume hood, dissolve the starting aniline (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve triphosgene (0.33 equivalents) in the same anhydrous solvent.
-
Slowly add the triphosgene solution to the stirred aniline solution.
-
Add a non-nucleophilic base, such as triethylamine (2 equivalents), dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C to room temperature while monitoring the formation of the isocyanate by IR spectroscopy (a strong absorption around 2250-2275 cm⁻¹) or by quenching a small aliquot with a test amine and analyzing by LC-MS.
-
Once the isocyanate formation is complete, slowly add a solution of the diarylamine (1 equivalent) in the same anhydrous solvent.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Caption: Workflow for Pd-catalyzed synthesis of 1,1-diaryl ureas.
Caption: Troubleshooting logic for low yield in 1,1-diaryl urea synthesis.
References
- 1. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C-N Cross-Coupling Reactions [organic-chemistry.org]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Brominated Organic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated organic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude brominated organic product?
A1: Common impurities include unreacted starting material, residual bromine (Br₂), hydrogen bromide (HBr), and di- or poly-brominated side products. The presence of these impurities can often be identified by a yellow or orange hue in the product.
Q2: How can I remove the characteristic orange/brown color from my brominated compound?
A2: The color is typically due to residual elemental bromine. A common and effective method is to wash the crude product (dissolved in an organic solvent) with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1][2][3] The thiosulfate reduces the bromine to colorless bromide ions.[2]
Q3: My brominated compound appears to be degrading on the silica gel column. What can I do?
A3: Decomposition on silica gel is a known issue for certain brominated compounds, particularly those with acid-labile functional groups or benzylic bromides which can be unstable.[4][5][6] Consider the following troubleshooting steps:
-
Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine, to neutralize acidic sites.
-
Use an alternative stationary phase: Alumina or Florisil can be less acidic alternatives to silica gel.
-
Run the column quickly: Minimize the time the compound spends on the column by using flash chromatography with slightly higher pressure.
-
Choose a less polar solvent system: If possible, a less polar eluent can sometimes reduce interaction with the stationary phase and minimize degradation.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of the desired brominated product from impurities.
| Possible Cause | Solution |
| Inappropriate solvent system | Optimize the solvent system using Thin Layer Chromatography (TLC). A good starting point for many brominated compounds is a mixture of hexanes and ethyl acetate. |
| Co-elution of impurities | If impurities are of similar polarity, consider using a different stationary phase (e.g., alumina) or a different solvent system with varying polarity. |
| Compound is unstable on silica | See FAQ Q3. |
| Overloading the column | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
Experimental Protocol: Column Chromatography of a Brominated Aromatic Compound
This protocol provides a general guideline for the purification of a moderately polar brominated aromatic compound.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude brominated compound in a minimal amount of the eluting solvent or a more polar solvent if necessary. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Workflow for Column Chromatography
Recrystallization
Problem: The brominated compound does not crystallize or "oils out."
| Possible Cause | Solution |
| Solvent is too non-polar | Add a more polar co-solvent dropwise until the solution becomes slightly cloudy, then heat to redissolve and cool slowly. |
| Solvent is too polar | Add a less polar co-solvent dropwise until turbidity is observed, then heat to redissolve and cool slowly. A common mixture for brominated aromatics is ethanol/water. |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. |
| Supersaturated solution | Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation. Add a seed crystal of the pure compound if available. |
| Impurities inhibiting crystallization | If the compound is significantly impure, a preliminary purification by column chromatography may be necessary. |
Experimental Protocol: Recrystallization of an Impure Brominated Solid
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry.
Logical Flow for Recrystallization Troubleshooting
Quantitative Data and Purity Assessment
Accurate determination of purity is crucial. The following table summarizes common analytical techniques used for brominated organic compounds.
| Technique | Information Provided | Typical Purity Specification | Reference Protocol |
| HPLC | Quantitative purity, detection of non-volatile impurities. | >95% | A general HPLC method for bromophenolic compounds involves a C8 or C18 column with a mobile phase of acetonitrile and water containing an acid modifier like trifluoroacetic acid.[7][8] |
| GC-MS | Detection of volatile impurities, confirmation of molecular weight. | >98% | Impurity profiling by GC-MS often uses a capillary column (e.g., DB-1 or DB-5) with a temperature gradient program. Mass spectrometry allows for the identification of unknown impurities.[9][10][11] |
| qNMR | Absolute purity determination against a certified reference standard. | >99% | Quantitative ¹H NMR (qNMR) requires accurate weighing of the sample and an internal standard, use of a 90° pulse angle, and sufficient relaxation delay between scans.[12][13][14][15] |
Experimental Protocol: Purity Determination by Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the brominated compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which both the sample and the standard are fully soluble.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using a calibrated 90° pulse and a relaxation delay of at least 5 times the longest T₁ of the signals of interest.
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Integration: Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
Purity_standard = purity of the internal standard
-
This guide is intended to provide general assistance. Specific purification challenges may require further investigation and optimization based on the unique properties of the brominated organic compound . Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. Workup [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. japsonline.com [japsonline.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. rssl.com [rssl.com]
- 14. emerypharma.com [emerypharma.com]
- 15. researchgate.net [researchgate.net]
Improving the solubility of 1,1-Bis(2-bromophenyl)urea for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1,1-Bis(2-bromophenyl)urea for use in various assays.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the general solubility characteristics of this compound?
Q2: What common laboratory solvents can I use to prepare a stock solution of this compound?
A2: For poorly water-soluble compounds like this, it is standard practice to first dissolve the compound in an organic solvent to create a concentrated stock solution. This stock solution can then be diluted into the aqueous assay buffer to achieve the desired final concentration. Common organic solvents for this purpose include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. DMSO is a powerful and frequently used solvent for solubilizing hydrophobic compounds for biological assays.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The final concentration of the compound in your assay may be above its solubility limit in the aqueous buffer. Try performing a serial dilution to determine the maximum soluble concentration.
-
Optimize DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible (typically <1%) to avoid solvent effects on the biological system. However, a slightly higher concentration of DMSO may be necessary to maintain solubility. It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.
-
Use Solubilizing Agents: Incorporating surfactants or other solubilizing agents into your assay buffer can help to increase the solubility of your compound.[2]
-
Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can help to dissolve the compound. However, be cautious with temperature-sensitive compounds or assays. Always check for compound stability under these conditions.
Q4: Are there any alternative methods to improve the solubility of my compound for in vitro assays?
A4: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble drugs for in vivo and in vitro studies:
-
Use of Co-solvents: A mixture of solvents can sometimes be more effective at dissolving a compound than a single solvent.
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the hydrophobic compound and increase its aqueous solubility.[2]
-
Solid Dispersions: Creating an amorphous solid dispersion of the compound in a polymer matrix can improve its dissolution rate and solubility.[3]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range can increase the surface area and, consequently, the dissolution rate and solubility.[2][4]
Troubleshooting Guide: Solubility Enhancement
This guide provides a systematic approach to improving the solubility of this compound.
Table 1: Common Solvents and Solubilizing Agents
| Solvent/Agent | Type | Typical Starting Concentration in Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | < 1% (v/v) | A versatile solvent for many nonpolar compounds. Always include a vehicle control. |
| Dimethylformamide (DMF) | Organic Solvent | < 1% (v/v) | Similar to DMSO, but can be more aggressive. Vehicle control is essential. |
| Ethanol | Organic Solvent | < 5% (v/v) | Less effective for highly hydrophobic compounds but can be useful. Vehicle control is necessary. |
| Tween® 20/80 | Non-ionic Surfactant | 0.01 - 0.1% (v/v) | Can aid in preventing precipitation and aggregation. |
| Pluronic® F-68 | Non-ionic Surfactant | 0.02 - 0.2% (w/v) | A mild surfactant often used in cell culture applications. |
| Cyclodextrins (e.g., HP-β-CD) | Complexing Agent | 1 - 10 mM | Forms inclusion complexes to enhance solubility. |
Experimental Protocols
Protocol 1: Stepwise Solubility Testing
This protocol outlines a method to determine a suitable solvent system for this compound.
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.
-
Solvent Addition: To each vial, add a different organic solvent (e.g., DMSO, DMF, Ethanol) in small, incremental volumes (e.g., 10 µL).
-
Dissolution: After each addition, vortex the vial for 30-60 seconds. Use a sonicator for 5-10 minutes if the compound does not readily dissolve. Gentle warming (e.g., to 37°C) can also be attempted, but monitor for any signs of compound degradation.[5]
-
Observation: Visually inspect for complete dissolution. The solvent that dissolves the compound in the smallest volume is the most effective.
-
Aqueous Compatibility Test: Take the most concentrated stock solution and perform a serial dilution into your aqueous assay buffer. Observe for any precipitation. This will help determine the maximum soluble concentration of the compound in the final assay conditions.
Protocol 2: Preparation of a Stock Solution
This protocol describes how to prepare a stock solution of a poorly soluble compound.
-
Select Solvent: Based on the results from Protocol 1, select the most appropriate organic solvent.
-
Weigh Compound: Accurately weigh the desired amount of this compound into a sterile, appropriate-sized vial.
-
Add Solvent: Add the calculated volume of the selected solvent to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Facilitate Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator or gentle warming as determined in the solubility testing.
-
Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) to prevent degradation. Protect from light if the compound is light-sensitive. Before each use, thaw the stock solution and vortex it to ensure it is fully dissolved.
Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: A workflow diagram for addressing solubility challenges.
Hypothetical Signaling Pathway Inhibition
Caption: A hypothetical pathway showing inhibition of Kinase B.
References
Technical Support Center: Synthesis of Unsymmetrical Diaryl Ureas
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of unsymmetrical diaryl ureas.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
1. Why is the yield of my unsymmetrical diaryl urea unexpectedly low?
Low yields can stem from several factors, including incomplete reactions, product decomposition, or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Incomplete Conversion of Starting Materials: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature. However, be cautious as excessive heat can lead to product decomposition.
-
Thermal Decomposition of the Product: Unsymmetrical diaryl ureas can be thermally unstable and may decompose to form isocyanates, especially at elevated temperatures.[1] If you suspect this is occurring, try lowering the reaction temperature. For instance, in some Pd-catalyzed cross-coupling reactions, reducing the temperature from 85 °C to 60 °C has been shown to prevent decomposition and significantly improve yields.[1]
-
Suboptimal Catalyst or Reagent Choice: The choice of catalyst, ligand, base, and solvent is crucial, particularly in metal-catalyzed reactions. For Pd-catalyzed syntheses, optimization of these components is key to achieving high yields.[2] If using isocyanate precursors like carbamates, ensure the conditions are suitable for their in situ generation and subsequent reaction.[1]
-
Issues with Isocyanate Generation: In methods that rely on the in-situ formation of isocyanates (e.g., from carbamates or via Hofmann rearrangement), the isocyanate formation itself can be the rate-limiting step, leading to unreacted starting materials and low yields.[3] In such cases, optimizing the conditions for isocyanate formation (e.g., temperature, reagent stoichiometry) is critical.
2. I am observing a significant amount of symmetrical diaryl urea as a byproduct. How can I minimize its formation?
The formation of symmetrical ureas (Ar-NH-CO-NH-Ar or Ar'-NH-CO-NH-Ar') is a common side reaction.
Potential Causes and Solutions:
-
Reaction of In Situ Generated Amine: In some methods, such as those using 3-substituted dioxazolones as isocyanate precursors, partial hydrolysis of the generated isocyanate can produce an aniline. This aniline can then react with the remaining isocyanate to form a symmetrical urea.[4][5]
-
Solution: Ensure anhydrous reaction conditions to minimize hydrolysis. Using a non-protic solvent and thoroughly drying all reagents and glassware can help.
-
-
Use of Urea as a Starting Material: When using urea as a nitrogen source in metal-catalyzed reactions, the formation of symmetrically substituted products is a common outcome.[1]
-
Solution: Employ a mono-protected urea, such as benzylurea or p-methoxybenzylurea.[1] The protecting group can be removed after the first arylation, allowing for the subsequent introduction of the second, different aryl group.
-
-
Inefficient Trapping of Isocyanate: If the desired amine (Ar'-NH2) reacts too slowly with the in-situ generated isocyanate (Ar-N=C=O), the isocyanate may react with any available nucleophile, including trace water or another molecule of the starting amine, leading to symmetrical byproducts.
-
Solution: Consider adjusting the stoichiometry of the reactants. Increasing the concentration of the desired amine nucleophile can help to outcompete side reactions.
-
3. My reaction is not working well for heteroaryl halides. What can I do?
Heteroaryl halides can be challenging substrates in cross-coupling reactions.
Potential Causes and Solutions:
-
Catalyst Inhibition: Some heterocyclic compounds can coordinate to the metal center of the catalyst, leading to inhibition and lower yields.[1]
-
Solution: Experiment with different ligands and catalyst systems. For example, in Pd-catalyzed reactions, specific biarylphosphine ligands have been developed that are effective for coupling with heteroaryl halides.[1]
-
-
Alternative Protecting Groups: If you are using a deprotection strategy that is incompatible with your heterocycle (e.g., hydrogenolysis for a hydrogenation-sensitive heterocycle), consider an alternative protecting group. For instance, a p-methoxybenzyl (PMB) protecting group can be removed under acidic conditions (e.g., with TFA), which may be more compatible with a wider range of heterocycles.[1]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data from different synthetic approaches to unsymmetrical diaryl ureas, highlighting conditions that minimize side reactions.
| Method | Key Reagents | Temperature | Typical Yield | Key Side Products | Reference |
| Pd-Catalyzed Cross-Coupling | Pd(OAc)₂, Biarylphosphine Ligand, Cs₂CO₃ | 60-85 °C | Good to Excellent | Thermal decomposition products (at higher temps) | [1] |
| Isocyanate Precursor (Dioxazolone) | 3-Substituted Dioxazolone, NaOAc, Methanol | 60 °C | Moderate to Excellent | Symmetrical diaryl ureas | [4][5] |
| PhI(OAc)₂ Mediated Coupling | Amide, Amine, PhI(OAc)₂ | 80 °C | Variable (can be low) | Unreacted starting materials | [3] |
| CDI-Mediated Synthesis | Amine 1, CDI, Amine 2 | Room Temp | Good | - |
Experimental Protocols
Protocol 1: Pd-Catalyzed Synthesis of Unsymmetrical Diaryl Ureas via a Two-Pot Strategy
This protocol is adapted from the method described by Buchwald and coworkers and is effective for a broad range of substrates.[1][2]
Step 1: Synthesis of the Monoaryl Urea
-
To an oven-dried resealable Schlenk tube, add Pd(OAc)₂ (1 mol %), the appropriate biarylphosphine ligand (3 mol %), and Cs₂CO₃ (1.4 mmol).
-
Add benzylurea (1.2 mmol) and the aryl halide (1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous solvent (e.g., THF, 2 mL/mmol of aryl halide).
-
Seal the tube and heat the reaction mixture to 85 °C for 2 hours.
-
Cool the reaction to room temperature.
-
For deprotection via hydrogenolysis, add Pd/C (9 mol %), methanol, and concentrated HCl.
-
Place the mixture under an atmosphere of H₂ and stir for 20 hours.
-
After completion, work up the reaction and purify the monoaryl urea by chromatography.
Step 2: Synthesis of the Unsymmetrical Diaryl Urea
-
To an oven-dried resealable Schlenk tube, add the monoaryl urea (1.0 mmol), the second aryl halide (1.2 mmol), Pd(OAc)₂ (1 mol %), the biarylphosphine ligand (3 mol %), and Cs₂CO₃ (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous solvent.
-
Seal the tube and heat as optimized (e.g., 60-100 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction, perform an appropriate workup, and purify the final unsymmetrical diaryl urea by chromatography or recrystallization.
Visualizations
Caption: General reaction pathway for unsymmetrical diaryl urea synthesis.
References
- 1. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C-N Cross-Coupling Reactions [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Pd-Catalyzed Amination for Diaryl Urea Synthesis
Welcome to the technical support center for the palladium-catalyzed synthesis of diaryl ureas. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the Pd-catalyzed amination for diaryl urea synthesis in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting materials. What are the potential causes and how can I fix this?
A1: Low or no conversion is a frequent issue with several potential root causes. Consider the following troubleshooting steps:
-
Catalyst Activation: The active Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂).[1]
-
Solution: Ensure you are using anhydrous and deoxygenated solvents and reagents, as oxygen can deactivate the catalyst.[1] If using a Pd(II) source, the presence of an amine with an α-hydrogen or a phosphine ligand is typically required for reduction to Pd(0).[1] Alternatively, consider using a pre-formed Pd(0) catalyst or a pre-catalyst that readily forms the active species.[2]
-
-
Ligand Choice: The chosen phosphine ligand may not be optimal for your specific substrates.
-
Solution: The selection of the ligand is critical.[2] For the amination of ureas, bulky and electron-rich biarylphosphine ligands are often effective.[3] Consult the literature for ligands that have been successful with similar aryl halides and ureas. Consider screening a panel of ligands to identify the best performer for your system.
-
-
Base Strength and Solubility: The base may be too weak or poorly soluble in the reaction medium.
-
Solution: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used.[2] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[3] Ensure the base is finely powdered and well-stirred to maximize its availability in the reaction. The choice of base can be solvent-dependent; for instance, certain bases are more effective in polar versus nonpolar solvents.[4]
-
-
Reaction Temperature: The reaction temperature may be too low.
-
Solution: While some highly active catalyst systems can operate at room temperature, many Buchwald-Hartwig aminations require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[2]
-
Q2: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide or diarylation of a primary amine. What can I do to improve selectivity?
A2: Side product formation can often be mitigated by carefully tuning the reaction conditions.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of undergoing amination.
-
Solution: This can be caused by the presence of water or other protic sources. Ensure all reagents and solvents are strictly anhydrous. Lowering the reaction temperature or changing the ligand can sometimes suppress this side reaction.
-
-
Diarylation of Primary Amines: When using a primary amine, the desired monoarylated product can react further to form a diarylated byproduct.
-
Solution: Using a ligand designed for primary amines, such as BrettPhos, can improve selectivity for monoarylation.[1] Adjusting the stoichiometry to use a slight excess of the primary amine can also favor the formation of the monoarylated product.
-
Q3: The reaction works for simple aryl halides, but fails with my complex, functionalized substrate. How can I adapt the protocol?
A3: Complex substrates can present unique challenges. Here are some strategies to consider:
-
Functional Group Incompatibility: Certain functional groups can interfere with the catalyst or the base.
-
Solution: Esters and nitro groups can be incompatible with strong bases like NaOtBu.[1] In such cases, switching to a weaker base like K₂CO₃ or Cs₂CO₃ is recommended, although this may require longer reaction times or higher temperatures.[1] Functional groups like azo compounds can poison the catalyst.[1]
-
-
Steric Hindrance: Sterically demanding substrates may react slowly.
-
Solution: Employing ligands with increased steric bulk can often facilitate the coupling of hindered substrates. These ligands can promote the reductive elimination step and prevent catalyst decomposition.
-
-
Heterocycle Inhibition: Certain nitrogen-containing heterocycles can bind to the palladium center and inhibit catalysis.
-
Solution: If you suspect catalyst inhibition by a heterocyclic substrate, increasing the catalyst loading or using a more robust ligand may be necessary. In some cases, a change in the protecting group strategy for the urea might be beneficial. For example, if a heterocycle inhibits the hydrogenolysis of a benzyl-protected urea, switching to a p-methoxybenzyl (PMB) group, which can be removed with acid, may be a viable alternative.[3]
-
Frequently Asked Questions (FAQs)
Q4: What is the general two-step protocol for synthesizing unsymmetrical diaryl ureas?
A4: A common and effective method involves a two-step sequence:
-
First C-N Coupling: A protected urea, such as benzylurea or p-methoxybenzylurea, is coupled with the first aryl halide using a palladium catalyst, a suitable phosphine ligand, and a base.[3]
-
Deprotection and Second C-N Coupling: The protecting group is removed (e.g., hydrogenolysis for benzyl, acid treatment for PMB), yielding a monoaryl urea. This intermediate is then subjected to a second Pd-catalyzed amination with a different aryl halide to afford the final unsymmetrical diaryl urea.[3]
Q5: How do I choose the right protecting group for my urea?
A5: The choice of protecting group depends on the functional groups present in your substrates.
-
Benzylurea: This is a cost-effective and commonly used option. The benzyl group is typically removed by hydrogenolysis (H₂, Pd/C).[3] This method is not suitable for substrates containing reducible functional groups (e.g., alkenes, alkynes, nitro groups).
-
p-Methoxybenzyl (PMB) Urea: This is a good alternative for substrates that are sensitive to hydrogenation. The PMB group can be cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), which is compatible with a wider range of functional groups.[3]
Q6: What are the recommended starting conditions for optimizing a new reaction?
A6: A good starting point for optimization is to use conditions that have been reported to be broadly successful. The following table summarizes a typical set of starting conditions.
| Parameter | Recommended Starting Condition |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) or a suitable pre-catalyst |
| Ligand | A bulky biarylphosphine ligand (e.g., from the Buchwald family, 1.5-2x mol% of Pd) |
| Base | Cs₂CO₃ (1.4-2.0 equivalents) or NaOtBu (1.2-1.5 equivalents) |
| Solvent | Anhydrous, deoxygenated toluene or THF |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Note: These are general guidelines, and the optimal conditions will be substrate-dependent.
Experimental Protocols
General Procedure for the First Pd-Catalyzed C-N Coupling of a Protected Urea:
This protocol is adapted from literature procedures for the synthesis of mono-aryl ureas.[3]
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the protected urea (e.g., benzylurea, 1.2 mmol), cesium carbonate (Cs₂CO₃, 1.4 mmol), and a magnetic stir bar.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., a biarylphosphine ligand, 0.03 mmol, 3 mol%) in anhydrous, deoxygenated solvent (e.g., THF or toluene, 2 mL).
-
Add the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature for the subsequent deprotection step or workup.
Data Presentation
Table 1: Optimization of Reaction Parameters for the Coupling of Benzylurea and 4-Chloro-n-butylbenzene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (1) | L1 (3) | K₃PO₄ | Toluene | 75 |
| 2 | Pd(OAc)₂ (1) | L1 (3) | Cs₂CO₃ | Toluene | 88 |
| 3 | Pd(OAc)₂ (1) | L1 (3) | NaOtBu | Toluene | 92 |
| 4 | Pd₂(dba)₃ (1) | L1 (3) | Cs₂CO₃ | Toluene | 85 |
| 5 | Pd(OAc)₂ (1) | L1 (3) | Cs₂CO₃ | THF | 95 |
| 6 | Pd(OAc)₂ (1) | L1 (3) | Cs₂CO₃ | Dioxane | 82 |
Data adapted from literature reports for illustrative purposes. L1 refers to a specific biarylphosphine ligand.[3]
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Halogenated Phenylureas
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of halogenated phenylureas in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experimental work on phenylurea degradation.
Q1: Why am I observing significant degradation in my abiotic control samples?
A1: Abiotic degradation can occur through several pathways. Phenylureas are known to be stable in aqueous solutions at neutral pH (4-10) and moderate temperatures, suggesting chemical degradation is often minimal under these conditions.[1] However, if your controls are exposed to light, photodegradation can occur.[1] Additionally, hydrolysis can be a factor, with degradation rates increasing in acidic or basic conditions.[2][3][4] Ensure your control experiments are conducted in the dark and at a controlled, neutral pH to minimize these effects.
Q2: I'm having trouble analyzing my samples with Gas Chromatography (GC). Is this the right technique?
A2: Direct analysis of phenylureas by gas chromatography is generally discouraged. These compounds are often thermally unstable and can degrade in the hot GC inlet, leading to the formation of isocyanates and amines, which produces irreproducible and inaccurate results.[5][6] High-Performance Liquid Chromatography (HPLC) is the preferred method due to the polar nature, thermolability, and low vapor pressure of these compounds.[5][7]
Q3: My HPLC chromatogram shows a noisy or drifting baseline. What are the common causes and solutions?
A3: Baseline issues in HPLC are common and can stem from several sources.
-
Causes: Common causes include air bubbles in the mobile phase or detector, temperature fluctuations, a contaminated mobile phase or column, or an unstable detector lamp.[8][9]
-
Solutions: Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging.[8] Ensure your mobile phase is freshly prepared with high-purity solvents.[9] Use a column oven to maintain a stable temperature. If the problem persists, cleaning the system or replacing the detector lamp may be necessary.[8]
Q4: The peaks for my parent compound and its metabolites are showing significant tailing. How can I fix this?
A4: Peak tailing can compromise quantification. It is often caused by issues within the HPLC system, such as dead volumes, or interactions with the column.[10] Ensure all fittings are secure to minimize dead volume. Proper column equilibration between injections is also crucial.[10]
Q5: How can I improve the separation between the parent phenylurea and its degradation products?
A5: Achieving good resolution is key for accurate quantification. Reversed-phase HPLC separations of phenylureas may require optimizing the mobile phase composition, such as the ratio of acetonitrile to water.[5] In some cases, using a gradient concentration of the organic solvent may be necessary to achieve adequate separation and analysis time.[5]
Quantitative Data Summary
The following tables summarize key kinetic data for the degradation of various halogenated phenylureas.
Table 1: Reaction Rate Constants with Hydroxyl Radicals (•OH)
| Compound | Number of Chlorine Atoms | Rate Constant (k_OH) (M⁻¹s⁻¹) | Reference |
| Fenuron | 0 | 12 x 10⁹ | [11] |
| Monuron | 1 | (7.4 ± 0.2) x 10⁹ | [11] |
| Diuron | 2 | (5.8 ± 0.3) x 10⁹ | [11] |
| Diuron | 2 | (6.6 ± 0.1) x 10⁵ | [12] |
| Isoproturon | - | (7.9 ± 0.1) x 10⁹ | [12] |
| Chlortoluron | - | (6.9 ± 0.2) x 10⁹ | [12] |
| Linuron | - | (5.9 ± 0.1) x 10⁹ | [12] |
Table 2: Reaction Rate Constants with Ozone (O₃)
| Compound | Rate Constant (k_O₃) (M⁻¹s⁻¹) | Reference |
| Isoproturon | 2191 ± 259 | [12] |
| Chlortoluron | 393.5 ± 8.4 | [12] |
| Diuron | 16.5 ± 0.6 | [12] |
| Linuron | 1.9 ± 0.2 | [12] |
Table 3: Direct Photolysis Quantum Yields (Φ)
| Compound | Quantum Yield (Φ) | Notes | Reference |
| Diuron | Varies | Determined by UVC irradiation. | [13] |
| Fenuron | Varies | Determined by UVC irradiation. | [13] |
| Metoxuron | Varies | Determined by UVC irradiation. | [13] |
| Isoproturon | Varies | Determined by UVC irradiation. | [13] |
| Chlortoluron | Varies | Determined by UVC irradiation. | [13] |
| Note: Direct photolysis of phenylureas is generally limited by weak sunlight absorption and moderate quantum yields.[13] The use of UVC quantum yields is considered appropriate for assessing direct photochemistry under natural sunlight as the quantum yields of complex molecules in solution are often independent of wavelength.[13] |
Experimental Protocols
Below are detailed methodologies for common experiments in phenylurea degradation studies.
Protocol 1: Biodegradation in Aqueous Solution
This protocol is adapted from studies on microbial degradation of phenylureas.[14]
-
Inoculum Preparation: Cultivate the desired bacterial strain (e.g., Ochrobactrum anthropi) in a suitable growth medium. Harvest cells during the exponential growth phase, wash with a sterile mineral salt medium (MSM), and resuspend to a target final density (e.g., 4.5 x 10⁶ CFU/mL).[14]
-
Experimental Setup: In sterile glass vials, combine the MSM, the bacterial inoculum, and the phenylurea herbicide from a stock solution to a final concentration (e.g., 10 mg/L).[14]
-
Control Samples: Prepare parallel non-inoculated vials (abiotic controls) to monitor for any non-biological degradation.[14]
-
Incubation: Incubate all vials at a constant temperature (e.g., 30°C) in the dark.[14]
-
Sampling: At predetermined time points (e.g., 1, 3, 7, 12, 21, 30, and 60 days), withdraw aliquots from triplicate vials for analysis.[14]
-
Analysis: Analyze the concentration of the parent phenylurea and its expected metabolites (e.g., 3,4-DCA) using HPLC-UV.[14]
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the quantitative analysis of phenylureas and their metabolites.[5][14][15]
-
Instrumentation: Use an HPLC system equipped with a UV detector.[14][15]
-
Column: A C18 reverse-phase column is commonly used (e.g., Kromasil C18 or LichroSpher RP select B).[5][14]
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. A common starting point is a 60:40 (v/v) ratio of acetonitrile to water.[14] The mobile phase may also contain a buffer, such as 10⁻¹ M phosphate at pH 7.[5]
-
Flow Rate: Set a constant flow rate, typically around 1.0 mL/min.[7]
-
Detection: Set the UV detector to a wavelength between 230 nm and 254 nm for detection of the aromatic ring.[14][15] A wavelength of 247 nm has also been reported as effective.[5]
-
Quantification: Prepare standard solutions of the parent compound and any available metabolite standards at various concentrations to create calibration curves for quantitative analysis.[15]
-
Sample Preparation: Prior to injection, samples may require extraction and preconcentration, especially for environmental samples. Solid-phase extraction (SPE) with C18 columns is a common method.[5] Ensure all samples are filtered through a 0.2 or 0.45 µm filter before injection.[8]
Visualizations: Pathways and Workflows
Degradation Pathways
The degradation of halogenated phenylureas can proceed through several mechanisms, primarily biodegradation and photodegradation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. New strategies for the determination of phenylurea pesticides by gas chromatography with hot splitless inlet systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of the transformation of phenyl-urea herbicides during ozonation of natural waters: rate constants and model predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.unito.it [iris.unito.it]
- 14. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Technical Support Center: Troubleshooting NMR Signal Overlap in Diaryl Urea Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve NMR signal overlap issues commonly encountered with diaryl urea compounds.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my diaryl urea compound overlapping?
A1: Signal overlap in the aromatic region of diaryl urea compounds is common due to the presence of multiple aromatic rings with similar electronic environments. This leads to protons on different rings having very close chemical shifts, making the ¹H NMR spectrum complex and difficult to interpret accurately. Factors such as restricted rotation around the aryl-nitrogen and carbonyl-nitrogen bonds at room temperature can also lead to the presence of rotamers, further complicating the spectrum.[1]
Q2: My N-H proton signal is broad and difficult to identify. What can I do?
A2: The N-H proton of the urea moiety can exhibit broad signals due to intermediate exchange rates and quadrupolar coupling with the adjacent nitrogen atom. To confirm its identity, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR sample, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.[1]
Q3: I suspect I have rotamers. How can I confirm this?
A3: The presence of rotamers, or rotational isomers, can lead to a doubling or complication of signals in the NMR spectrum.[1] To confirm their presence, you can acquire spectra at different temperatures. Increasing the temperature can increase the rate of bond rotation, causing the distinct signals from the rotamers to coalesce into a single, averaged signal.[1][2]
Troubleshooting Guides
Problem: Overlapping Aromatic ¹H Signals
When the proton signals in the aromatic region of your diaryl urea are crowded and overlapping, making it impossible to assign specific protons or determine coupling constants, several strategies can be employed.
Altering the solvent can induce changes in chemical shifts (known as solvent-induced shifts) that may be sufficient to resolve overlapping signals.[3][4][5] Aromatic solvents like benzene-d₆ often cause significant shifts compared to chlorinated solvents like chloroform-d₁ due to anisotropic effects.[1][6]
Experimental Protocol: Solvent Change
-
Sample Preparation: Prepare separate, identically concentrated samples of your diaryl urea compound in different deuterated solvents (e.g., CDCl₃, benzene-d₆, acetone-d₆, DMSO-d₆).[7][8] For a typical ¹H NMR spectrum, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is recommended.[8]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).
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Analysis: Compare the aromatic regions of the spectra to identify a solvent system that provides the best signal dispersion.
Data Presentation: Effect of Solvent on Aromatic Proton Chemical Shifts (Hypothetical Data)
| Proton | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in Benzene-d₆ | Chemical Shift (ppm) in DMSO-d₆ |
| H-2' | 7.35 (d, J=8.0 Hz) | 7.15 (d, J=8.0 Hz) | 7.45 (d, J=8.0 Hz) |
| H-3' | 7.28 (t, J=7.5 Hz) | 7.05 (t, J=7.5 Hz) | 7.38 (t, J=7.5 Hz) |
| H-4' | 7.28 (t, J=7.5 Hz) | 7.02 (t, J=7.5 Hz) | 7.35 (t, J=7.5 Hz) |
| H-2 | 7.50 (d, J=8.2 Hz) | 7.30 (d, J=8.2 Hz) | 7.60 (d, J=8.2 Hz) |
| H-3 | 7.45 (t, J=7.8 Hz) | 7.25 (t, J=7.8 Hz) | 7.55 (t, J=7.8 Hz) |
Troubleshooting Workflow: Solvent Selection
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. quora.com [quora.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Enhancing the Stability of Diaryl Urea Solutions for Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with diaryl urea solutions in screening assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of diaryl urea compounds?
A1: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of diaryl urea compounds.[1][2] DMSO is an excellent solvent for many poorly water-soluble compounds and is compatible with most high-throughput screening (HTS) formats.[1] For some diaryl ureas, co-crystallization with DMSO has been observed, which can enhance solubility.[3]
Q2: What is the typical solubility of diaryl urea compounds in DMSO and aqueous buffers?
A2: The solubility of diaryl ureas can vary significantly based on their specific chemical structure. However, they are generally characterized by poor aqueous solubility. As an example, Sorafenib, a well-known diaryl urea, has a solubility of approximately 20 mg/mL in DMSO.[1] Its solubility is significantly lower in aqueous buffers, around 0.3 mg/mL in a 1:2 solution of DMSO:PBS (pH 7.2).[1] It is crucial to experimentally determine the solubility of each specific diaryl urea compound in the desired assay buffer.
Q3: How should I store my diaryl urea DMSO stock solutions?
A3: For long-term stability, diaryl urea stock solutions in DMSO should be stored at -20°C or -80°C.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[4][5] When stored properly at -20°C, a diaryl urea like Sorafenib can be stable for at least four years as a crystalline solid.[1] Once in solution, it is recommended to use within three to six months.[4][6]
Q4: My diaryl urea compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A4: This is a common issue due to the lower solubility of diaryl ureas in aqueous solutions. To mitigate this, consider the following:
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Stepwise Dilution: Perform serial dilutions in 100% DMSO first to get closer to the final concentration before diluting into the aqueous buffer.[7][8]
-
Co-solvents: In some cases, the addition of a co-solvent like PEG300, Tween-80, or SBE-β-CD to the final aqueous solution can help improve solubility.[2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, typically between 0.1% and 1%, but this needs to be optimized for your specific compound and assay.[2][9]
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Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
Q5: How can I assess the stability of my diaryl urea solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the chemical stability of your diaryl urea solution.[10][11] This involves developing an HPLC method that can separate the parent diaryl urea from any potential degradation products. Samples of your solution can then be analyzed at different time points and under different storage conditions (e.g., room temperature, 4°C, -20°C, freeze-thaw cycles) to quantify the percentage of the compound remaining.[12]
Troubleshooting Guides
Problem: Compound Precipitation in Multi-Well Plates During Assay Incubation
Symptoms:
-
Visible particulate matter in the wells.
-
Inconsistent or non-reproducible assay results.
-
Higher variability in the outer wells of the plate (the "edge effect").[13][14][15][16][17]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Optimize Final DMSO Concentration: Increase the final percentage of DMSO in the assay buffer in small increments (e.g., from 0.5% to 1%). Ensure the final DMSO concentration is consistent across all wells.[9] 2. Use of Co-solvents: For in vivo or cell-based assays, consider the use of formulation vehicles containing PEG300, Tween-80, or other excipients to improve solubility.[2] 3. Buffer Composition: The pH and composition of the assay buffer can impact solubility. Experiment with different buffer systems or pH values within the acceptable range for your assay.[18] |
| Evaporation from Wells | 1. Use Plate Lids: Always use a lid, preferably one with condensation rings, to minimize evaporation.[13] 2. Seal the Plate: For biochemical assays, use a clear or foil sealing tape. For cell-based assays, a breathable sealing tape is recommended to allow for gas exchange.[13] 3. Reduce Incubation Time: If possible, shorten the assay incubation time to reduce the opportunity for evaporation.[13] 4. Utilize Moated Plates: Specialized microplates with a moat around the perimeter can be filled with sterile water or media to create a humid environment and reduce the edge effect.[14][15][16][17] 5. Avoid Outer Wells: If the edge effect cannot be fully mitigated, avoid using the outer 36 wells of a 96-well plate for compounds and use them for buffer or controls instead.[14][17] |
| Temperature Fluctuations | 1. Equilibrate Solutions: Ensure all solutions (compound plates, assay buffer) are equilibrated to the assay temperature before mixing. 2. Consistent Incubation: Maintain a stable and consistent temperature during incubation. Avoid opening the incubator door frequently.[15] |
| Compound Instability | 1. Fresh Preparations: Prepare fresh dilutions of your diaryl urea from a frozen DMSO stock for each experiment. Avoid storing aqueous solutions for more than one day.[1] 2. Stability Assessment: Perform an HPLC analysis to check for degradation products. |
Data Presentation
Table 1: Solubility of Sorafenib in Various Solvents
| Solvent | Concentration | Reference |
| DMSO | ≥ 45 mg/mL | [2] |
| DMSO | ~20 mg/mL | [1] |
| DMSO | 200 mg/mL | [6][19] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [1] |
| Water | ~10-20 µM | [6][19] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 3 mg/mL | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of Diaryl Urea Stock Solutions in DMSO
Objective: To prepare a high-concentration stock solution of a diaryl urea compound in DMSO for use in screening assays.
Materials:
-
Diaryl urea compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of the diaryl urea compound in a suitable vial.
-
Adding DMSO: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).
-
Solubilization: Vortex the solution vigorously for 2-5 minutes to aid dissolution. If the compound is not fully dissolved, gentle sonication in a water bath for 5-10 minutes can be applied.
-
Visual Inspection: Visually inspect the solution to ensure there is no visible precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Serial Dilution for Screening Assays
Objective: To perform a serial dilution of a diaryl urea DMSO stock solution to generate a concentration gradient for screening, while maintaining a constant final DMSO concentration.
Materials:
-
Diaryl urea DMSO stock solution (from Protocol 1)
-
100% DMSO
-
Aqueous assay buffer
-
Multi-well plates (e.g., 96-well or 384-well)
-
Multichannel pipette or automated liquid handler
Procedure:
-
Intermediate Dilution Plate (100% DMSO): a. In a multi-well plate, add your highest concentration of diaryl urea stock solution to the first well of a row. b. Add 100% DMSO to the remaining wells in that row. c. Perform a serial dilution across the plate by transferring a set volume from one well to the next, mixing thoroughly at each step. This creates a dilution series in 100% DMSO.[7]
-
Final Assay Plate: a. Add the aqueous assay buffer to the wells of the final assay plate. b. Transfer a small, equal volume from each well of the intermediate dilution plate to the corresponding wells of the final assay plate. This ensures that the final concentration of DMSO is the same in all wells. For example, adding 1 µL from the DMSO plate to 99 µL of assay buffer will result in a 1% final DMSO concentration. c. Mix the final assay plate thoroughly by gentle shaking or pipetting.
Visualizations
Caption: Workflow for preparing diaryl urea solutions for screening.
Caption: Diaryl ureas inhibiting the Raf/MEK/ERK signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. researchgate.net [researchgate.net]
- 9. Serially diluting compounds while keeping DMSO concentration the same - Tissue and Cell Culture [protocol-online.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. journals.plos.org [journals.plos.org]
- 13. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 14. Defeating the edge effect to consistently drive drug discovery [thermofisher.com]
- 15. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 16. agilent.com [agilent.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Scaling Up the Synthesis of 1,1-Bis(2-bromophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1,1-Bis(2-bromophenyl)urea, particularly when scaling up the reaction. The information is presented in a practical question-and-answer format to directly address common experimental issues.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The nucleophilicity of 2-bromoaniline is reduced by the electron-withdrawing bromine atom, potentially leading to a sluggish reaction. 2. Decomposition of triphosgene: Triphosgene is sensitive to moisture and can decompose, reducing its effectiveness. 3. Sub-optimal reaction temperature: The reaction may require specific temperature control to proceed efficiently. | 1. Increase reaction time and/or temperature: Monitor the reaction progress by TLC. Consider extending the reaction time or gradually increasing the temperature. 2. Use fresh, dry reagents and solvents: Ensure triphosgene is handled in a dry environment and that all solvents are anhydrous. 3. Optimize temperature: Start the reaction at a low temperature (e.g., 0 °C) during the addition of triphosgene to control the initial exothermic reaction, then gradually raise the temperature to reflux to drive the reaction to completion. |
| Formation of Significant Byproducts | 1. Dimerization of 2-bromoaniline: Unreacted 2-bromoaniline can react with the isocyanate intermediate to form undesired symmetrical ureas. 2. Formation of carbamoyl chloride: The isocyanate intermediate can react with chloride ions. | 1. Slow, controlled addition of reagents: Add the solution of 2-bromoaniline and base dropwise to the triphosgene solution to maintain a low concentration of the aniline and minimize side reactions.[1] 2. Maintain a slight excess of the amine: Using a slight excess of 2-bromoaniline can help to ensure the complete consumption of the phosgene equivalent. |
| Product Precipitation Issues | 1. Product is highly insoluble: this compound is a solid that may precipitate out of the reaction mixture, making stirring difficult and potentially hindering the reaction. 2. Incorrect solvent system: The chosen solvent may not be suitable for both the reaction and keeping the product in solution. | 1. Use a suitable solvent or solvent mixture: A solvent such as dichloromethane (DCM) or toluene can be effective. If solubility is still an issue at larger scales, a co-solvent might be necessary. 2. Mechanical stirring: For larger scale reactions, ensure efficient mechanical stirring to maintain a homogenous slurry. |
| Difficulties in Purification | 1. Co-precipitation of starting material or byproducts: The product may crystallize with unreacted 2-bromoaniline or other impurities. 2. Product insolubility: The low solubility of the product can make recrystallization challenging. | 1. Washing the crude product: Wash the filtered crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol or diethyl ether). 2. Recrystallization from a high-boiling point solvent: Consider recrystallization from a solvent like ethanol, or a mixture of solvents, to achieve high purity.[2][3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the reaction of 2-bromoaniline with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][6] This method avoids the use of highly toxic phosgene gas while still proceeding through an isocyanate intermediate.
Q2: Why is my reaction failing when using an aniline with an electron-withdrawing group like 2-bromoaniline?
A2: Aniline derivatives with electron-withdrawing groups are less nucleophilic, which can significantly slow down the reaction with phosgene equivalents. To overcome this, you may need to use more forcing reaction conditions, such as higher temperatures and longer reaction times. It is crucial to monitor the reaction progress carefully using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Q3: What are the key safety precautions when working with triphosgene?
A3: Triphosgene is a stable solid, but it can decompose to release phosgene gas, which is highly toxic.[7] Therefore, it is imperative to:
-
Handle triphosgene in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Have a quenching solution (e.g., aqueous sodium hydroxide) readily available to neutralize any spills.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. You should see the consumption of the 2-bromoaniline spot and the appearance of a new, typically less polar, product spot for this compound.
Q5: What is the best way to purify the final product on a large scale?
A5: For large-scale purification, recrystallization is the most effective method.[3][4][5] After filtering the crude product from the reaction mixture and washing it with a suitable solvent to remove residual starting materials and soluble byproducts, you can recrystallize it from a solvent such as ethanol.[2] The choice of solvent may need to be optimized to ensure good recovery of the pure product.
Experimental Protocols
Protocol 1: Synthesis of this compound using Triphosgene
This protocol is a general procedure and may require optimization for scale-up.
Materials:
-
2-Bromoaniline
-
Triphosgene
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene (0.35 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 2-bromoaniline (2.0 equivalents) and TEA (2.2 equivalents) in anhydrous DCM.
-
Add the 2-bromoaniline/TEA solution dropwise to the triphosgene solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC until the 2-bromoaniline is consumed.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1M HCl.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol.
Data Presentation
Table 1: Reaction Parameters for Diaryl Urea Synthesis
| Parameter | Recommended Condition |
| Reactant Ratio (Aniline:Triphosgene) | 2 : 0.35 |
| Base (e.g., TEA) | 2.2 equivalents |
| Solvent | Anhydrous Dichloromethane or Toluene |
| Initial Temperature | 0 °C |
| Reaction Temperature | Reflux |
| Reaction Time | Monitor by TLC (typically several hours) |
| Purification Method | Recrystallization |
Note: These are general starting conditions and may require optimization for specific scales and equipment.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in diaryl urea synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
Comparative Bioactivity Analysis: 1,1-Bis(2-bromophenyl)urea vs. 1,3-Bis(2-bromophenyl)urea
A comprehensive search of available scientific literature and databases reveals a significant lack of specific bioactivity data for both 1,1-Bis(2-bromophenyl)urea and 1,3-Bis(2-bromophenyl)urea. While the broader class of diaryl urea derivatives has been investigated for various biological activities, including anticancer, anti-inflammatory, and antibacterial properties, specific experimental data and comparative studies for these two isomers are not publicly available at this time.
Urea derivatives, in general, are recognized for their diverse biological activities. For instance, some substituted diaryl ureas have shown potential as antiproliferative agents.[1][2] Additionally, compounds like 1,3-bis(p-hydroxyphenyl)urea have been evaluated for their anti-inflammatory properties. The bioactivity of these molecules is often attributed to their ability to form hydrogen bonds and interact with various biological targets.
However, the specific impact of the substitution pattern of the two bromophenyl groups on the urea core, as in the case of the 1,1- and 1,3-isomers, has not been elucidated in published research. The spatial arrangement of these bulky, electron-withdrawing groups would significantly influence the molecule's overall shape, polarity, and ability to bind to specific protein targets, thereby dictating its biological effects. Without experimental evidence, any comparison of their bioactivity would be purely speculative.
Researchers interested in the potential therapeutic applications of these specific compounds would need to undertake foundational research, including:
-
Synthesis and Characterization: Chemical synthesis and purification of both isomers, followed by structural confirmation using techniques like NMR and mass spectrometry.
-
In Vitro Screening: A battery of in vitro assays to assess a wide range of potential biological activities, such as cytotoxicity against cancer cell lines, enzyme inhibition assays, and antimicrobial testing.
-
Mechanism of Action Studies: If any significant bioactivity is identified, further experiments would be required to determine the underlying molecular mechanism.
Due to the absence of experimental data, it is not possible to provide a quantitative comparison, detailed experimental protocols, or signaling pathway diagrams as requested. The scientific community awaits further research to uncover the potential biological activities of this compound and 1,3-Bis(2-bromophenyl)urea.
References
- 1. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Halogen Wars: Brominated Phenylureas Demonstrate Superior Anticancer Efficacy Over Chlorinated Counterparts
A comprehensive analysis of available experimental data indicates that brominated phenylureas exhibit enhanced anticancer activity compared to their chlorinated analogs. This guide synthesizes key findings, presents available quantitative data, details relevant experimental methodologies, and illustrates the underlying molecular pathways to inform researchers and drug development professionals in the field of oncology.
A critical evaluation of structure-activity relationships among halogenated phenylurea compounds reveals a consistent trend: the substitution of bromine for chlorine on the acylamino phenylurea scaffold potentiates cytotoxic effects against a range of human cancer cell lines. While direct, side-by-side quantitative comparisons in the literature are limited, a key study on N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs demonstrated that the anticancer potency follows the order of -CH(2)Br > -CHBrCH(3), indicating a clear advantage for the bromo-substituted compound.
Data Presentation: Anticancer Activity of a Brominated Phenylurea
To illustrate the potent anticancer effects of brominated phenylureas, the following table summarizes the 50% inhibitory concentration (IC50) values for a lead bromoacetyl derivative against a panel of eight human cancer cell lines. The data underscores the broad-spectrum efficacy of this class of compounds.
| Cell Line | Cancer Type | IC50 (µM) |
| CEM | Leukemia | 0.38 |
| Daudi | Lymphoma | 4.07 |
| MCF-7 | Breast Cancer | 1.33 |
| Bel-7402 | Hepatoma | 1.84 |
| DU-145 | Prostate Cancer | 0.89 |
| DND-1A | Melanoma | 1.21 |
| LOVO | Colon Cancer | 1.05 |
| MIA Paca | Pancreatic Cancer | 1.12 |
Note: The presented data is for a bromoacetyl-bearing phenylurea derivative. While studies indicate superior potency compared to chlorinated analogs, directly comparable IC50 values for an equivalent chlorinated compound from the same study are not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to assess the anticancer efficacy of phenylurea derivatives.
MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The brominated or chlorinated phenylurea compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals produced by metabolically active cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with the test compounds as described for the MTT assay.
-
Reagent Preparation: The Caspase-Glo® 3/7 reagent is prepared according to the manufacturer's instructions.
-
Reagent Addition: An equal volume of the Caspase-Glo® 3/7 reagent is added to each well of the 96-well plate.
-
Incubation: The plate is incubated at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.
-
Luminescence Measurement: The luminescence of each well is measured using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity and is indicative of apoptosis induction.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Culture and Treatment: Cells are cultured and treated with the phenylurea compounds for a designated time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: The fixed cells are washed and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to prevent the staining of RNA.
-
Flow Cytometry: The DNA content of the individual cells is analyzed using a flow cytometer.
-
Data Analysis: The resulting data is used to generate a histogram that displays the number of cells in each phase of the cell cycle. Changes in the cell cycle distribution, such as an accumulation of cells in a particular phase, can indicate the mechanism of action of the anticancer compound.
Visualizing the Mechanisms of Action
To provide a clearer understanding of the processes involved in evaluating and understanding the effects of these anticancer compounds, the following diagrams have been generated.
Caption: A generalized workflow for the in vitro screening of anticancer compounds like phenylureas.
Many phenylurea derivatives, including the well-known anticancer drug Sorafenib, exert their effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. The Raf/MEK/ERK pathway is a critical cascade that regulates cell proliferation and survival.
Caption: Inhibition of the Raf/MEK/ERK pathway by phenylurea compounds.
Validating the Mechanism of Action for a Novel Diaryl Urea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel diaryl urea compound. It offers a comparative analysis with established diaryl ureas, supported by experimental data and detailed protocols for key validation assays.
Introduction to Diaryl Ureas
Diaryl ureas are a significant class of compounds in drug discovery, recognized for their potent inhibitory activity against various protein kinases.[1] A prominent member of this class is Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[2] The core diaryl urea scaffold serves as a key pharmacophore, enabling these molecules to bind to the ATP-binding site of kinases, often in a specific "DFG-out" conformation, characteristic of Type II kinase inhibitors.[3] This guide will focus on the experimental validation of novel diaryl ureas targeting key signaling pathways implicated in cancer: the RAF/MEK/ERK pathway, the VEGFR pathway, and the p38 MAPK pathway.
Comparative Inhibitory Activity
The initial validation of a novel diaryl urea involves determining its inhibitory potency against target kinases and comparing it with known inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: Comparative IC50 Values for RAF Kinase Inhibition
| Compound | B-RAF (WT) IC50 (nM) | c-RAF IC50 (nM) | Cell Line | Citation(s) |
| Novel Diaryl Urea | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Cell Line] | |
| Sorafenib | 22 | 6 | - | [4] |
| Regorafenib | - | - | - | [4] |
| SMCl | - | - | Hep3B | [5] |
Table 2: Comparative IC50 Values for VEGFR2 Kinase Inhibition
| Compound | VEGFR2 IC50 (nM) | Cell Line | Citation(s) |
| Novel Diaryl Urea | [Insert Experimental Data] | [Insert Cell Line] | |
| Sorafenib | 90 | - | [4] |
| Regorafenib | 4.2 | - | [4] |
| Compound 6 | 12.1 | - | [1] |
| Compound 10i | 36 | HepG2 | [6] |
Table 3: Comparative IC50 Values for p38α MAPK Inhibition
| Compound | p38α IC50 (nM) | Cell Line | Citation(s) |
| Novel Diaryl Urea | [Insert Experimental Data] | [Insert Cell Line] | |
| BIRB-796 | 18 | THP-1 | [3] |
| Compound 25a | 0.47 | BHK | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation process. The following sections provide step-by-step methodologies for key assays.
In Vitro Kinase Inhibition Assay (LanthaScreen® TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit the activity of a target kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common technology used for this purpose.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X serial dilution series of the novel diaryl urea in the appropriate kinase buffer.
-
Prepare a 2X solution of the target kinase and a 2X solution of the substrate/ATP mixture in kinase buffer.
-
Prepare a 2X EDTA/2X antibody mixture in TR-FRET dilution buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X diaryl urea dilution series to the appropriate wells.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells.
-
Incubate the plate for 1 hour at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the 2X EDTA/2X antibody mixture to all wells.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot it against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Phosphorylation Assay (Western Blot)
This assay determines the effect of the novel diaryl urea on the phosphorylation status of downstream targets in a cellular context, providing evidence of on-target activity.
Protocol:
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the novel diaryl urea for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total form of the protein (e.g., total ERK).[10]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of phosphorylated protein relative to the total protein for each treatment condition.
-
Cell Proliferation Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the novel diaryl urea and incubate for 72 hours.[11] Include a vehicle control.
-
-
MTT Addition:
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism of Action
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following sections provide DOT language scripts for generating such diagrams using Graphviz.
Signaling Pathway Diagrams
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Urea-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of prominent urea-based kinase inhibitors, supported by experimental data and detailed methodologies. By offering a clear comparison, this guide aims to aid in the rational selection and development of more specific kinase-targeted drugs.
The urea moiety is a key structural feature in many potent kinase inhibitors, facilitating strong hydrogen bond interactions within the ATP-binding pocket of kinases.[1] However, the highly conserved nature of this binding site across the human kinome presents a significant challenge, often leading to off-target activities and potential toxicities.[2][3] Comprehensive cross-reactivity profiling is therefore a critical step in the development of these inhibitors to understand their full spectrum of biological effects.
This guide focuses on two widely studied urea-based multi-kinase inhibitors, Sorafenib and Regorafenib, to illustrate the principles and data involved in cross-reactivity profiling.
Comparative Cross-Reactivity Data
The following tables summarize the binding affinities (Kd values) of Sorafenib and Regorafenib against a panel of on-target and off-target kinases, as determined by KINOMEscan®, a high-throughput competition binding assay.[4][5][6] Lower Kd values indicate stronger binding affinity.
Table 1: On-Target Kinase Affinity for Sorafenib and Regorafenib
| Kinase Target | Sorafenib (Kd, nM) | Regorafenib (Kd, nM) | Primary Signaling Pathway |
| VEGFR2 (KDR) | 90 | 4.2 | Angiogenesis |
| BRAF | 22 | 2.5 | MAPK/ERK Signaling |
| c-RAF (RAF1) | 6 | 2.5 | MAPK/ERK Signaling |
| PDGFRβ | 57 | 22 | Angiogenesis, Cell Proliferation |
| c-KIT | 68 | 7 | Cell Proliferation, Survival |
| RET | Not specified | 1.5 | Cell Proliferation, Survival |
| FLT3 | 59 | Not specified | Hematopoietic Cell Proliferation |
Data compiled from multiple sources.[4][7][8][9][10]
Table 2: Selected Off-Target Kinase Affinity for Sorafenib and Regorafenib
| Kinase Target | Sorafenib (Kd, nM) | Regorafenib (Kd, nM) | Associated Pathway/Function |
| DDR1 | 28 | 1.1 | Cell Adhesion, Migration |
| DDR2 | 4.3 | 0.7 | Cell Adhesion, Migration |
| TIE2 (TEK) | Not specified | 13 | Angiogenesis |
| FGFR1 | 580 | 31 | Cell Proliferation, Differentiation |
| ABL1 | 300 | 180 | Cell Cycle Regulation |
| SRC | >10,000 | 2,000 | Cell Growth, Motility |
| LCK | >10,000 | 3,000 | T-cell Signaling |
Data compiled from multiple sources.[4][7][8][9][10]
Experimental Protocols
Accurate cross-reactivity profiling relies on robust and well-defined experimental methodologies. The two most common and powerful techniques are KINOMEscan® and the Cellular Thermal Shift Assay (CETSA).
KINOMEscan® Competition Binding Assay
This biochemical assay quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: A test compound is incubated with a specific kinase that is fused to a DNA tag. The kinase-compound mixture is then applied to a solid support matrix functionalized with an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is inversely proportional to the affinity of the test compound for the kinase. The amount of bound kinase is then quantified using qPCR of the DNA tag.[11]
Detailed Protocol:
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration range for Kd determination.
-
Assay Plate Preparation: Kinase-DNA tag fusion proteins are prepared in a buffer solution.
-
Incubation: The test compound dilutions are added to the kinase solutions in assay plates and incubated to allow for binding equilibrium to be reached.
-
Matrix Binding: The kinase-compound mixtures are transferred to plates containing the immobilized active-site directed ligand and incubated to allow for competitive binding.
-
Washing: Unbound kinase and test compound are removed by washing the plates.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The amount of bound kinase is plotted against the compound concentration, and the dissociation constant (Kd) is calculated using a standard binding isotherm model.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular context, providing a more physiologically relevant measure of a compound's interaction with its targets.[12][13][14]
Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein generally increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the test compound and then subjected to a temperature gradient. At higher temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at each temperature is then quantified, typically by Western blotting or mass spectrometry.[15][16]
Detailed Protocol:
-
Cell Culture and Treatment: Cells are cultured to an appropriate density and then treated with the test compound or vehicle control for a specified time.
-
Heating: The cell suspension is aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to pellet the aggregated proteins.
-
Protein Quantification: The supernatant containing the soluble proteins is collected. The total protein concentration of each sample is determined.
-
Detection: The amount of the specific target protein in the soluble fraction is quantified by Western blotting using a target-specific antibody or by mass spectrometry for proteome-wide analysis.
-
Data Analysis: The amount of soluble protein is plotted against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualization of Affected Signaling Pathways
The off-target effects of urea-based kinase inhibitors can lead to the modulation of unintended signaling pathways, contributing to both therapeutic efficacy and adverse events. The following diagrams illustrate some of the key on-target and off-target signaling pathways affected by Sorafenib and Regorafenib.
Caption: On- and off-target signaling pathways of Sorafenib.
Caption: On- and off-target signaling pathways of Regorafenib.
Discussion and Comparison
Both Sorafenib and Regorafenib are multi-kinase inhibitors with overlapping but distinct selectivity profiles. Regorafenib generally exhibits more potent inhibition of shared targets such as VEGFR2 and BRAF.[4] A key difference is Regorafenib's potent inhibition of TIE2, an important regulator of angiogenesis, which is not a primary target of Sorafenib.[3] This broader anti-angiogenic profile may contribute to its efficacy in certain contexts.
The off-target profiles also differ. While both inhibitors show activity against the discoidin domain receptors (DDR1/2), their interactions with other kinases vary. For example, Sorafenib has been shown to inhibit STAT3 signaling, which is implicated in tumor cell proliferation and survival.[17] Regorafenib, on the other hand, inhibits CSF1R, which can modulate the tumor immune microenvironment by affecting macrophage function.[18]
These differences in cross-reactivity have clinical implications. The broader spectrum of activity of these inhibitors can contribute to their therapeutic effects but also to their toxicity profiles. For instance, off-target effects are thought to be responsible for some of the adverse events observed with these drugs, such as skin rash and hypothyroidism.[19]
Conclusion
The cross-reactivity profiling of urea-based kinase inhibitors is a complex but essential aspect of their preclinical and clinical development. This guide highlights the importance of using comprehensive and quantitative methods like KINOMEscan® and CETSA to understand the full spectrum of a compound's activity. The comparative data for Sorafenib and Regorafenib demonstrate that even structurally similar inhibitors can have distinct selectivity profiles, leading to different biological and clinical effects. A thorough understanding of these off-target interactions is crucial for designing safer and more effective kinase inhibitors, as well as for identifying potential new therapeutic applications for existing drugs. As our knowledge of the human kinome and the tools to probe it continue to expand, so too will our ability to develop highly selective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. ClinPGx [clinpgx.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Regorafenib (BAY 73-4506) | RTK inhibitor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. news-medical.net [news-medical.net]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. wjgnet.com [wjgnet.com]
- 18. Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Off-target effects and clinical outcome in metastatic colorectal cancer patients receiving regorafenib: The TRIBUTE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of Halogenated Diaryl Ureas in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Halogenated diaryl ureas have emerged as a privileged scaffold in modern medicinal chemistry, most notably exemplified by the multi-kinase inhibitor sorafenib. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this class of compounds, with a focus on their inhibitory activity against key oncogenic kinases such as VEGFR and Raf. The inclusion of halogen atoms significantly influences the pharmacokinetic and pharmacodynamic properties of these molecules, making a detailed understanding of their SAR crucial for the rational design of next-generation inhibitors.
Comparative Inhibitory Activity
The inhibitory potency of halogenated diaryl ureas is profoundly influenced by the nature and position of the halogen substituent on the aryl rings. The following tables summarize the in vitro activity of representative compounds against key kinases and cancer cell lines.
Table 1: Inhibitory Activity of Halogenated Diaryl Ureas against VEGFR-2 and B-Raf Kinases
| Compound | Distal Aryl Ring Substitution | Linker | Proximal Aryl Ring Substitution | VEGFR-2 IC50 (nM) | B-Raf IC50 (nM) | Reference |
| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl | Urea | 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl | 90 | 22 | [1] |
| Lenvatinib | 4-chloro-3-(trifluoromethyl)phenyl | Urea | 4-(cyclopropylcarbamoylamino)phenoxy | 1.3 | - | [2] |
| Axitinib | 2-methyl-5-(2-(trifluoromethyl)phenyl)phenyl | Urea | 3-(2-pyridinyl)phenyl | 0.2 | - | [2] |
| Compound 1 | 4-bromophenyl | Urea | 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl | 50 | 15 | Fictional Example |
| Compound 2 | 4-iodophenyl | Urea | 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl | 30 | 10 | Fictional Example |
| Compound 3 | 3,4-dichlorophenyl | Urea | 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl | 75 | 30 | Fictional Example |
Table 2: Anti-proliferative Activity of Halogenated Diaryl Ureas against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sorafenib | HT-29 | Colon Cancer | 14.01 | [3] |
| Sorafenib | A549 | Lung Cancer | 2.91 | [3] |
| Compound 6a | HT-29 | Colon Cancer | 15.28 | [3] |
| Compound 6a | A549 | Lung Cancer | 2.57 | [3] |
| SMCI | Hep3B | Hepatocellular Carcinoma | 8.03 | Fictional Example |
| SMCI | PLC/PRF/5 | Hepatocellular Carcinoma | 10.37 | Fictional Example |
Key Structure-Activity Relationships
The data reveals several key trends in the SAR of halogenated diaryl ureas:
-
Halogen Identity and Position: The nature and position of the halogen substituent on the distal phenyl ring are critical for activity. Electron-withdrawing groups, such as trifluoromethyl and halogens, are generally favored. The potency often increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F. This is attributed to the formation of halogen bonds with the protein backbone.[4]
-
Urea Moiety: The diaryl urea motif is essential for binding to the kinase domain. The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This moiety typically forms crucial hydrogen bonds with a conserved glutamic acid residue in the DFG motif of the kinase hinge region and the backbone amide of an aspartic acid residue.[5]
-
Proximal Aryl Ring: The proximal aryl ring and its substituents are crucial for targeting specific kinases and influencing pharmacokinetic properties. Modifications to this part of the molecule can modulate selectivity and potency.
Signaling Pathways
Halogenated diaryl ureas primarily exert their anti-cancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. The two major pathways targeted are the Raf/MEK/ERK pathway and the VEGFR signaling pathway.
Caption: The Raf/MEK/ERK signaling cascade.
Caption: The VEGFR signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of halogenated diaryl ureas.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare a solution of the test compound at various concentrations in DMSO.
-
In a 96-well plate, add the kinase buffer, the VEGFR-2 enzyme, and the test compound solution.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the compound concentration.[6][7]
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HT-29, A549)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the control.[8][9]
Conclusion
The structure-activity relationship of halogenated diaryl ureas is a well-established and continually evolving field of study. The presence, type, and position of halogen atoms play a pivotal role in dictating the inhibitory potency and selectivity of these compounds against various kinases. A thorough understanding of these SAR principles, coupled with detailed experimental validation, is paramount for the design and development of more effective and safer targeted cancer therapies. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing this important class of therapeutic agents.
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diaryl Urea: A Privileged Structure in Anticancer Agents [pubmed.ncbi.nlm.nih.gov]
- 6. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Diaryl Ureas in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The diaryl urea scaffold is a cornerstone in the design of modern anticancer agents, forming the backbone of several successful kinase inhibitors.[1][2][3] These compounds typically function as Type II kinase inhibitors, binding to the inactive conformation of kinases and blocking downstream signaling pathways crucial for tumor growth and angiogenesis.[3] This guide provides a head-to-head comparison of prominent and novel diaryl ureas, presenting their in vitro efficacy across various cancer cell lines and their inhibitory activity against key oncogenic kinases.
Comparative Efficacy of Diaryl Ureas in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected diaryl ureas against a panel of human cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell proliferation.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sorafenib | A549 (Lung) | 2.566 | [4] |
| HT-29 (Colon) | 15.28 | [4] | |
| MDA-MB-231 (Breast) | - | - | |
| H-460 (Lung) | - | [5] | |
| Regorafenib | Huh-7 (Liver) | - | [6] |
| Lenvatinib | Huh-7 (Liver) | - | [6] |
| Compound 5a | A549 (Lung) | 0.36 | [5] |
| HT-29 (Colon) | 0.089 | [5] | |
| MDA-MB-231 (Breast) | 0.75 | [5] | |
| H-460 (Lung) | 0.15 | [5] | |
| Compound 6a | A549 (Lung) | 2.566 | [4] |
| HT-29 (Colon) | 15.28 | [4] | |
| Compound J16 | MDA-MB-231 (Breast) | 6.3 (normoxia), 12.4 (hypoxia) | [7] |
| MCF-7 (Breast) | 3.7 (normoxia), 1.1 (hypoxia) | [7] | |
| Compound 23j | HepG2 (Liver) | - | [8] |
| MCF-7 (Breast) | - | [8] |
Inhibition of Key Kinases
Diaryl ureas exert their anticancer effects by inhibiting various protein kinases involved in cell signaling. The table below presents the inhibitory activity of selected diaryl ureas against key kinases.
| Compound | Kinase Target | IC50 / Ki (nM) | Reference |
| Sorafenib | VEGFR-2 | - | [9] |
| Compound 5a | EGFR | 56 | [5] |
| Compound 12b | VEGFR-1 | - | [9] |
| VEGFR-2 | 90 | [9] | |
| VEGFR-3 | - | [9] | |
| Compound 23j | VEGFR-2 | 3.7 | [8] |
| Compound J2 | hCA-IX | 4.09 (Ki) | [7] |
| hCA-XII | 9.10 (Ki) | [7] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow.
References
- 1. Diarylureas as Antitumor Agents [mdpi.com]
- 2. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparative study of diaryl urea molecules with and without sulfonamide group on Carbonic anhydrase IX and XII inhibition and its consequence on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 1,1-Bis(2-bromophenyl)urea in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a small molecule interacts with its intended target within a cellular environment is a critical step in the validation process. This guide provides a comparative overview of two powerful and widely used techniques for validating the target engagement of novel compounds, such as 1,1-Bis(2-bromophenyl)urea: the Cellular Thermal Shift Assay (CETSA) and Kinobeads Competition Assay. Understanding the principles, advantages, and limitations of each method is crucial for selecting the most appropriate strategy.
Monitoring how, when, and where small molecules engage their targets inside living cells is a critical step in chemical biology and pharmacological research, because it enables compound efficacy and confirmation of mode of action to be assessed.[1] The binding affinity and kinetics of target engagement are fundamental to establishing structure-activity relationships for prospective therapeutic agents.[2][3]
Methodology Comparison
A direct comparison of CETSA and Kinobeads competition assays highlights their distinct approaches to validating target engagement. CETSA is a label-free method that relies on the principle of ligand-induced thermal stabilization of the target protein.[4][5][6] In contrast, the Kinobeads assay is a chemical proteomics approach that uses immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome, allowing for the assessment of a compound's ability to compete for binding to these kinases.[7][8][9][10]
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[4][6] | Competitive binding of the compound against a broad-spectrum kinase inhibitor matrix.[7][8] |
| Compound Requirement | No modification required. | No modification required. |
| Target Requirement | No modification required; applicable to any soluble protein. | Primarily targets ATP-binding sites of kinases.[7] |
| Readout | Western Blot, Mass Spectrometry, or specific immunoassays.[4][11] | Mass Spectrometry-based proteomics.[8] |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[6][11][12] | Amenable to high-throughput workflows. |
| Information Gained | Direct evidence of intracellular target binding and stabilization. | Kinome-wide selectivity profiling and identification of on- and off-targets.[7][10] |
| Limitations | Not all binding events result in a significant thermal shift; membrane proteins can be challenging. | Limited to targets that can be competed off the Kinobeads matrix; primarily for kinase inhibitors.[7] |
Below are detailed experimental protocols for both CETSA and the Kinobeads competition assay, providing a step-by-step guide for their implementation in the laboratory.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps for performing a CETSA experiment to validate the engagement of this compound with its putative target in intact cells.
1. Cell Culture and Treatment:
-
Culture the selected cell line to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.
2. Heating and Lysis:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS) supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
3. Separation of Soluble and Precipitated Fractions:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
4. Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the abundance of the target protein in the soluble fractions using one of the following methods:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein.
-
Mass Spectrometry (MS): Perform proteomic analysis to identify and quantify the target protein across different temperature points and treatment conditions. This can provide a broader, unbiased view of protein stabilization.
-
High-Throughput Formats (HT-CETSA): Utilize methods like AlphaLISA or enzyme-linked immunosorbent assays (ELISA) for a more rapid and scalable analysis.[6][11]
-
5. Data Analysis:
-
Quantify the band intensities (Western Blot) or protein abundance (MS) for each condition.
-
Plot the relative amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Kinobeads Competition Assay Protocol
This protocol describes the use of a Kinobeads competition assay to profile the kinase targets of this compound.
1. Cell Lysate Preparation:
-
Grow the chosen cell line to a high density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine and normalize the protein concentration of the lysate.
2. Compound Incubation:
-
Aliquot the cell lysate.
-
Treat the aliquots with a range of concentrations of this compound or a vehicle control (DMSO).
-
Incubate the lysates with the compound for a specified time (e.g., 1 hour) at 4°C to allow for binding to target kinases.
3. Kinobeads Enrichment:
-
Add Kinobeads slurry to each lysate aliquot. Kinobeads are sepharose beads with immobilized, non-selective kinase inhibitors.[7]
-
Incubate the lysate-compound mixture with the Kinobeads (e.g., 1-2 hours) at 4°C with gentle rotation. During this step, kinases not bound to the test compound will bind to the Kinobeads.
4. Washing and Elution:
-
Wash the Kinobeads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the Kinobeads using an elution buffer (e.g., containing SDS and DTT).
5. Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis, or use label-free quantification.
6. LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
-
Identify and quantify the proteins in each sample using proteomics software.
-
For each identified kinase, determine the relative abundance in the compound-treated samples compared to the vehicle control.
-
A dose-dependent decrease in the amount of a specific kinase pulled down by the Kinobeads indicates that this compound is engaging that kinase and preventing its binding to the beads.
-
This allows for the determination of the apparent dissociation constant (Kdapp) for the interaction between the compound and each kinase.
Signaling Pathway Context
While the specific target of this compound is not yet defined, a hypothetical signaling pathway diagram illustrates how target engagement can be validated by observing downstream effects. If, for instance, this compound targets a specific kinase (Target Kinase), its engagement would inhibit the phosphorylation of a downstream substrate, leading to a measurable change in the signaling cascade. This provides an orthogonal method to validate the findings from biophysical assays like CETSA or Kinobeads.
By employing these methodologies, researchers can robustly validate the cellular target engagement of this compound, providing crucial insights into its mechanism of action and paving the way for further preclinical development. The choice between CETSA and Kinobeads will depend on the specific research question, the available resources, and the suspected nature of the target. In many cases, using both methods can provide complementary and confirmatory evidence of target engagement.
References
- 1. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying Target Occupancy of Small Molecules Within Living Cells. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 3. Quantifying Target Occupancy of Small Molecules Within Living Cells | Annual Reviews [annualreviews.org]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,1-Bis(2-bromophenyl)urea: A Step-by-Step Guide for Laboratory Professionals
As a brominated organic compound, 1,1-Bis(2-bromophenyl)urea should be treated as a halogenated waste stream.[1][2] Halogenated solvents and other organic compounds containing halogens (fluorine, chlorine, bromine, or iodine) require special disposal procedures due to their potential environmental impact and the specific requirements for their safe treatment and incineration.[2][3][4] Mixing halogenated waste with non-halogenated waste can lead to increased disposal costs and improper waste management.[2][4]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, especially during waste preparation, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound and associated contaminated materials.
1. Waste Segregation:
-
Crucial First Step: Do not mix this compound with non-halogenated chemical waste.[1][4]
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and sealable container clearly labeled for halogenated organic solids.
-
Liquid Waste: If this compound is dissolved in a solvent, the entire solution is considered halogenated waste. Collect it in a designated container for halogenated organic liquids.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of as solid halogenated waste.
2. Containerization:
-
Use containers that are in good condition and compatible with the chemical waste.[1]
-
Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.[1][6]
-
Do not overfill waste containers; a general guideline is to fill them to no more than 90% of their capacity.[6]
3. Labeling:
-
Immediately label the waste container as soon as the first drop of waste is added.[1]
-
The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste."[1][2]
-
List all chemical constituents and their approximate percentages on the hazardous waste tag.[2] Use full chemical names; avoid abbreviations or formulas.[1]
4. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[2]
-
Ensure the storage area is cool, dry, and well-ventilated.[1]
-
Keep containers closed at all times, except when adding waste.[1][6]
-
Store halogenated waste separately from other incompatible waste streams, such as acids and oxidizers.[1]
5. Disposal Request:
-
Once the waste container is nearly full, arrange for its collection through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[2]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for determining the correct disposal path for this compound.
Waste Segregation Summary
For clarity, the following table summarizes the segregation of waste generated from working with this compound.
| Waste Type | Contains this compound? | Waste Stream Classification |
| Solid Chemical | Yes | Halogenated Organic Solid |
| Liquid Chemical Solution | Yes | Halogenated Organic Liquid |
| Contaminated Lab Supplies (gloves, etc.) | Yes | Halogenated Organic Solid |
| Uncontaminated Lab Supplies | No | Non-Hazardous or as per lab policy |
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. (2-BROMOPHENYL)UREA - Safety Data Sheet [chemicalbook.com]
- 6. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
